JNJ-54119936
Beschreibung
Eigenschaften
Molekularformel |
C34H33ClN4O3 |
|---|---|
Molekulargewicht |
581.1 g/mol |
IUPAC-Name |
1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C34H33ClN4O3/c1-23(40)38-19-15-26(16-20-38)34(41,25-7-4-3-5-8-25)27-11-14-31-29(22-27)32(35)30(33(37-31)42-2)21-24-9-12-28(13-10-24)39-18-6-17-36-39/h3-14,17-18,22,26,41H,15-16,19-21H2,1-2H3/t34-/m1/s1 |
InChI-Schlüssel |
QBIGUDRHHJTXKG-UUWRZZSWSA-N |
Isomerische SMILES |
CC(=O)N1CCC(CC1)[C@](C2=CC=CC=C2)(C3=CC4=C(C=C3)N=C(C(=C4Cl)CC5=CC=C(C=C5)N6C=CC=N6)OC)O |
Kanonische SMILES |
CC(=O)N1CCC(CC1)C(C2=CC=CC=C2)(C3=CC4=C(C=C3)N=C(C(=C4Cl)CC5=CC=C(C=C5)N6C=CC=N6)OC)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
JNJ-54119936: A Technical Guide to its Mechanism of Action as a RORC Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of JNJ-54119936, a potent and selective chemical probe for the Retinoic Acid-Related Orphan Receptor C (RORC), also known as RORγt. This document details its molecular target, impact on cellular signaling pathways, and summarizes key quantitative data from preclinical studies.
Core Mechanism of Action: Inverse Agonism of RORC
This compound functions as an inverse agonist of RORC, a nuclear hormone receptor that plays a pivotal role as a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] RORC exists as two isoforms, RORγ1 and RORγ2 (RORγt), with RORγt being predominantly expressed in immune cells and essential for the Th17 cell lineage development.[1]
Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the RORC protein.[1] Unlike a traditional antagonist that would simply block the binding of a natural agonist, this compound as an inverse agonist reduces the constitutive activity of the RORC receptor. This binding event induces a conformational change in the RORC protein, which leads to the recruitment of corepressor proteins and the dismissal of coactivator proteins from the RORC transcriptional complex.
The consequence of this corepressor recruitment is the transcriptional repression of RORC target genes.[1] Critically, these target genes include those encoding for the pro-inflammatory cytokines Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22).[1] By inhibiting the production of these cytokines, this compound effectively dampens the inflammatory response mediated by Th17 cells, which are implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1]
Signaling Pathway Diagram
Caption: this compound mechanism of action as a RORC inverse agonist.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro assays.
Table 1: In Vitro Potency and Cellular Target Engagement
| Assay Type | Description | Parameter | Value |
| One-hybrid LBD Assay | Measures the ability of the compound to inhibit the ligand-binding domain (LBD) of RORC in a cellular context. | IC50 | 30 nM |
| % Inhibition (at 6 µM) | 100% | ||
| Human Whole Blood Assay | Assesses the compound's ability to inhibit the production of IL-17A in human whole blood stimulated to induce Th17 differentiation. | IC50 | 332 nM |
| % Inhibition (at 10 µM) | 82% | ||
| Data sourced from EUbOPEN datasheet for this compound.[1] |
Table 2: Selectivity Profile
| Panel | Number of Targets | Concentration Tested | % Inhibition |
| Cerep Panel | 50 | 1 and 10 µM | < 50% |
| DiscoverX Panel (Kinases) | 50 | 10 µM | < 50% |
| Data sourced from EUbOPEN datasheet for this compound.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
One-hybrid LBD Assay
Objective: To determine the potency of this compound in inhibiting the transcriptional activity of the RORC ligand-binding domain (LBD) in a cellular system.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids:
-
A plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the RORC LBD.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
-
-
Compound Treatment: Transfected cells are incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO). A known RORC agonist may be used as a positive control for inhibition.
-
Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability assay) to account for any cytotoxic effects. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the luciferase signal, is calculated using a non-linear regression analysis.
Human Whole Blood (hWB) Assay
Objective: To assess the functional activity of this compound in a more physiologically relevant ex vivo system by measuring its effect on Th17 cytokine production.
Methodology:
-
Sample Collection: Freshly drawn human whole blood is collected from healthy donors.
-
Compound Incubation: The whole blood is pre-incubated with various concentrations of this compound or a vehicle control.
-
Th17 Differentiation Cocktail: The blood is then stimulated with a cocktail of antibodies and cytokines (e.g., anti-CD3/anti-CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFNγ, anti-IL-4 antibodies) to induce the differentiation of naive T cells into Th17 cells and subsequent IL-17A production.
-
Incubation: The treated and stimulated blood is incubated for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cytokine Measurement: After incubation, plasma is separated by centrifugation. The concentration of IL-17A in the plasma is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex assay.
-
Data Analysis: The IC50 value is determined by plotting the IL-17A concentration against the log concentration of this compound and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for key in vitro experiments characterizing this compound.
References
JNJ-54119936: A Technical Guide to a High-Potency Chemical Probe for RORC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor C (RORC), also known as RORγ, is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] These cytokines are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making RORC a compelling therapeutic target. JNJ-54119936 is a potent and selective inverse agonist of RORC, making it an invaluable chemical probe for elucidating the biological functions of this important nuclear receptor. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use. A negative control compound, JNJ-53721590, is available to aid in delineating on-target from off-target effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, JNJ-53721590.
Table 1: Physicochemical Properties [1]
| Compound | Molecular Weight ( g/mol ) |
| This compound | 580.22 |
| JNJ-53721590 | 569.14 |
Table 2: In Vitro and Cellular Potency [1][2]
| Assay | This compound | JNJ-53721590 |
| ThermoFluor Binding Assay (qKD) | 5.3 nM | 515.7 nM (~100-fold less potent) |
| 1-hybrid LBD Assay (IC50) | 30 nM (100% inhibition at 6 µM) | 670 nM (87% inhibition at 6 µM) (>20-fold less potent) |
| Human Whole Blood Assay (IC50) | 332 nM (82% inhibition at 10 µM) | > 10 µM (>30-fold less potent) |
Table 3: Selectivity Profile of this compound [2]
| Target Family/Panel | Details | Results |
| ROR Family | RORA and RORB | TF qKD > 75 µM (>14,000-fold selective) |
| Nuclear Receptors | PPARA, PPARD, PPARG, NR1H3, NR1H2, NR1I3, NR1H4, NR3C1, NR1D1, NR1D2, THRA, THRB, VDR, NR1I2, RXRA | No significant agonism or antagonism at 3 µM |
| Cerep Panel (50 targets) | Tested at 1 and 10 µM | < 50% inhibition |
| DiscoverX Panel (50 kinases) | Tested at 10 µM | < 50% inhibition |
| GPCR Scan | Closest off-targets | TMEM97 (Ki = 636.66 nM), SIGMAR1 (Ki = 3125.58 nM), ADRA2B (Ki = 9223.59 nM) |
Table 4: In Vivo Administration [1]
| Species | Route of Administration | Recommended Dose |
| Rat | Intravenous (i.v.) | 1 mg/kg |
| Rat | Oral (p.o.) | 5 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ThermoFluor Binding Assay
This assay, also known as a thermal shift assay or differential scanning fluorimetry (DSF), measures the thermal stability of a protein in the presence of a ligand.[3][4][5][6] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Principle: The fluorescent dye SYPRO Orange binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm).
Materials:
-
Purified RORC ligand-binding domain (LBD) protein
-
This compound and JNJ-53721590 (10 mM DMSO stocks)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Optically clear 96-well or 384-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt
Procedure:
-
Prepare a working solution of RORC LBD in assay buffer at a final concentration of 2 µM.
-
Prepare a 50x working solution of SYPRO Orange dye by diluting the 5000x stock in assay buffer.
-
Prepare serial dilutions of this compound and JNJ-53721590 in DMSO, then dilute into assay buffer to the desired final concentrations (e.g., from 1 nM to 30 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In each well of the PCR plate, add:
-
10 µL of 2 µM RORC LBD
-
5 µL of the compound dilution (or DMSO vehicle control)
-
5 µL of 50x SYPRO Orange dye
-
-
Seal the plate, centrifuge briefly to collect the contents, and incubate at room temperature for 10 minutes.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C per minute, with fluorescence readings taken at each interval.
-
Analyze the data by plotting fluorescence versus temperature. The Tm is determined from the inflection point of the melting curve, often by analyzing the first derivative.
Gal4-RORC LBD 1-Hybrid Assay
This is a cell-based reporter gene assay used to measure the transcriptional activity of the RORC LBD in response to a compound.[7][8][9]
Principle: The RORC LBD is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This fusion protein is co-expressed in a suitable host cell line with a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activating sequence (UAS). An inverse agonist like this compound will bind to the RORC LBD, leading to a decrease in reporter gene expression.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for Gal4-RORC LBD fusion protein
-
Reporter plasmid with a luciferase gene downstream of a Gal4 UAS
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and JNJ-53721590 (10 mM DMSO stocks)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Co-transfect the cells with the Gal4-RORC LBD expression plasmid and the Gal4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, prepare serial dilutions of this compound and JNJ-53721590 in cell culture medium.
-
Remove the transfection medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control and determine the IC50 value.
Human Whole Blood Assay for IL-17A Production
This ex vivo assay measures the ability of a compound to inhibit the production of IL-17A from stimulated immune cells in a physiologically relevant matrix.[10][11][12]
Principle: Human whole blood is stimulated to induce the differentiation of Th17 cells and the production of IL-17A. This compound, as an RORC inverse agonist, is expected to inhibit this process.
Materials:
-
Freshly drawn human whole blood from healthy donors in heparinized tubes
-
RPMI-1640 medium
-
Th17 polarizing cytokines (e.g., anti-CD3/anti-CD28 antibodies, IL-6, IL-23, TGF-β)
-
This compound and JNJ-53721590 (10 mM DMSO stocks)
-
96-well cell culture plates
-
CO2 incubator
-
Centrifuge
-
Human IL-17A ELISA kit or other cytokine measurement assay (e.g., Lumit, HTRF)[13][14][15]
Procedure:
-
Dilute the whole blood 1:1 with RPMI-1640 medium.
-
Prepare serial dilutions of this compound and JNJ-53721590 in RPMI-1640.
-
In a 96-well plate, add the compound dilutions.
-
Add the diluted whole blood to the wells.
-
Add the Th17 polarizing cytokine cocktail to all wells except for the unstimulated control.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the plasma supernatant.
-
Measure the concentration of IL-17A in the supernatant using a human IL-17A ELISA kit or a similar assay, following the manufacturer's protocol.
-
Calculate the percent inhibition of IL-17A production for each compound concentration relative to the stimulated vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the RORC signaling pathway and the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. its.caltech.edu [its.caltech.edu]
- 4. Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thermofluor Stability Assay -Protein Stability [peakproteins.com]
- 6. Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene-centered yeast one-hybrid assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem-agilent.com [chem-agilent.com]
- 9. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ultra-dd.org [ultra-dd.org]
- 11. Simple and robust two-step ex vivo whole blood stimulation assay suitable for investigating IL-17 pathway in a clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a human whole blood assay for prediction of cytokine release similar to anti-CD28 superagonists using multiplex cytokine and hierarchical cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HTRF Human IL-17A / IL17RA Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 14. Lumit® IL-17A (Human) Immunoassay [promega.sg]
- 15. anogen.net [anogen.net]
The Discovery and Development of JNJ-54119936: A RORC Inverse Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-54119936 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor C (RORC), also known as RORγt. As a key transcription factor driving the differentiation of pro-inflammatory Th17 cells, RORC has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its characterization. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction
The T helper 17 (Th17) cell lineage, characterized by its production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, plays a critical role in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and multiple sclerosis.[1] The differentiation and function of Th17 cells are governed by the master transcription factor, RORC (Retinoic Acid-Related Orphan Receptor C), an immune cell-specific isoform of RORγ.[1] The critical role of the IL-23/IL-17 axis in autoimmune inflammation has been clinically validated by the success of biologic therapies targeting these cytokines.[1] Consequently, the development of small molecule inhibitors of RORC has been a major focus of pharmaceutical research to provide an orally available therapeutic option for these conditions. This compound has been identified as a chemical probe for RORC, demonstrating potent inverse agonist activity.[1]
Discovery and Medicinal Chemistry
The discovery of this compound was the result of a medicinal chemistry effort aimed at identifying potent and selective RORC inverse agonists. The chemical structure of this compound is provided below, along with that of a structurally related negative control compound, JNJ-53721590.[1]
Table 1: Chemical Properties of this compound and Negative Control [1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | SMILES |
| This compound | C33H31ClN4O3 | 580.22 | CC(N1CCC(CC1)--INVALID-LINK--(c1ccc2c(c1)c(c(Cc1ccc(cc1)n1cccn1)c( n2)OC)[Cl])O)=O |
| JNJ-53721590 | C31H25Cl2N3O2 | 569.14 | Cn1cncc1--INVALID-LINK--(c1ccc2c(c1)c(c(Cc1ccc(cc1)n1cccn1)c(n. 2)OC)[Cl])O |
The initial disclosure of this chemical series can be found in the patent application US20140107094A1.[1]
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist of RORC. It binds to the ligand-binding domain (LBD) of the RORC protein, stabilizing it in an inactive conformation. This prevents the recruitment of co-activators necessary for the transcription of RORC target genes, including those encoding for IL-17A, IL-17F, and IL-22. By inhibiting RORC activity, this compound effectively suppresses the differentiation and pro-inflammatory function of Th17 cells.
Caption: RORC Signaling Pathway in Th17 Differentiation and its inhibition by this compound.
In Vitro Pharmacology
The in vitro activity of this compound was characterized through a series of biochemical and cellular assays to determine its potency, selectivity, and target engagement.
Table 2: In Vitro Activity of this compound [1]
| Assay | Description | Endpoint | This compound | JNJ-53721590 (Negative Control) |
| Biochemical Assays | ||||
| ThermoFluor Binding Assay | Measures the binding affinity of the compound to the RORC ligand-binding domain. | Kd | 5.3 nM | > 10 µM |
| Cellular Assays | ||||
| One-Hybrid LBD Assay | A cell-based reporter assay measuring the inverse agonist activity on the RORC LBD. | IC50 | 30 nM | Not specified |
| Human Whole Blood (hWB) Assay | Measures the inhibition of IL-17A production in stimulated human whole blood. | IC50 | 332 nM | Not specified |
Experimental Protocols
4.1.1. ThermoFluor Binding Assay [1] This assay measures the thermal stability of the RORC ligand-binding domain (LBD) in the presence of a test compound. An increase in the melting temperature (Tm) indicates compound binding. The assay is typically performed in a quantitative PCR instrument capable of monitoring fluorescence changes with increasing temperature. The RORC LBD protein is mixed with the test compound at various concentrations in a suitable buffer. A fluorescent dye that binds to hydrophobic regions of unfolded proteins is included. As the temperature is increased, the protein unfolds, exposing hydrophobic residues and causing an increase in fluorescence. The Kd is calculated from the concentration-dependent shift in Tm.
4.1.2. One-Hybrid LBD Assay [1] This is a cellular reporter gene assay performed in a suitable host cell line (e.g., HEK293). The cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORC LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). In the absence of an inverse agonist, the RORC LBD fusion protein constitutively activates the reporter gene. This compound binds to the RORC LBD, preventing this activation and leading to a dose-dependent decrease in luciferase activity. The IC50 value is determined by measuring luminescence at a range of compound concentrations.
4.1.3. Human Whole Blood (hWB) Assay [1] This ex vivo assay assesses the functional activity of the compound in a more physiologically relevant matrix. Freshly collected human whole blood is pre-incubated with various concentrations of this compound. The blood is then stimulated with a cocktail of agents known to induce Th17 differentiation and IL-17 production (e.g., anti-CD3/anti-CD28 antibodies, IL-23). After a defined incubation period, the plasma is collected, and the concentration of IL-17A is measured using a sensitive immunoassay, such as an ELISA or a bead-based multiplex assay. The IC50 value represents the concentration of this compound that causes a 50% reduction in IL-17A production.
Caption: In Vitro and Ex Vivo Experimental Workflow for this compound Characterization.
In Vivo Pharmacology
The in vivo suitability of this compound has been evaluated in rats.[1]
Table 3: In Vivo Testing of this compound in Rats [1]
| Species | Route of Administration | Dose | Outcome |
| Rat | Intravenous (i.v.) | 1 mg/kg | Tested |
| Rat | Oral (p.o.) | 5 mg/kg | Tested |
Detailed pharmacokinetic and pharmacodynamic data from these in vivo studies are not publicly available at this time. It is anticipated that these studies were conducted to assess parameters such as bioavailability, clearance, and in vivo target engagement.
Selectivity
The selectivity of this compound was assessed against a panel of kinases and other off-target proteins.
Table 4: Selectivity Profile of this compound [1]
| Panel | Number of Targets | Concentration Tested | Result |
| Cerep Panel | 50 | 1 µM and 10 µM | < 50% inhibition for all targets |
| DiscoverX Panel | 50 kinases | 10 µM | < 50% inhibition for all targets |
These results indicate that this compound is a highly selective compound for RORC at the tested concentrations.
Conclusion
This compound is a potent and selective RORC inverse agonist that effectively inhibits the production of the pro-inflammatory cytokine IL-17A in human whole blood. Its favorable in vitro profile and demonstrated in vivo testing make it a valuable chemical probe for studying the biology of RORC and the role of Th17 cells in disease. Further development of compounds with similar mechanisms of action holds promise for the treatment of a wide range of autoimmune and inflammatory disorders. The detailed experimental protocols and structured data presented in this guide provide a comprehensive resource for researchers in the field of immunology and drug discovery.
References
JNJ-54119936: A Technical Guide to a Potent RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-54119936 is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are critical drivers of inflammation in numerous autoimmune diseases, making RORγt an attractive therapeutic target. This document provides a comprehensive technical overview of the chemical structure, biological properties, and experimental methodologies associated with this compound, positioning it as a valuable chemical probe for studying RORγt biology and a potential starting point for drug discovery programs.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the chemical formula C33H31ClN4O3. Its structure features a central quinoline (B57606) core with multiple substituted aromatic rings.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C33H31ClN4O3 | --- |
| Molecular Weight | 580.22 g/mol | [1] |
| SMILES | CC(N1CCC(CC1)--INVALID-LINK--(c1ccc2c(c1)c(c(Cc1ccc(cc1)n1cccn1)c(n2)OC)[Cl])O)=O | [1] |
| InChIKey | QBIGUDRHHJTXKG-UUWRZZSWSA-N | [1] |
| Solubility | Soluble in DMSO up to 10 mM | [1] |
| Storage | As a dry powder or in DMSO stock solution (10 mM) at -20°C. Limit to one freeze-thaw cycle per aliquot. | [1] |
Note: Detailed aqueous solubility and permeability data are not publicly available.
Biological Activity and Selectivity
This compound acts as an inverse agonist of RORγt, potently inhibiting its transcriptional activity. Its biological activity has been characterized through a series of in vitro and cellular assays.
Table 2: In Vitro and Cellular Activity of this compound
| Assay | Parameter | Value |
| ThermoFluor Binding Assay | qKD for RORC | 5.3 nM |
| 1-Hybrid LBD Assay | IC50 | 30 nM |
| Human Whole Blood (hWB) Assay | IC50 | 332 nM |
This compound demonstrates high selectivity for RORγt over other members of the ROR family.
Table 3: Selectivity Profile of this compound
| Target | Parameter | Value |
| RORA | TF qKD | > 75 µM |
| RORB | TF qKD | > 75 µM |
Off-target screening against a panel of kinases and GPCRs has revealed a clean profile at concentrations up to 10 µM, with the closest off-targets being TMEM97 (Ki = 636.66 nM) and SIGMAR1 (Ki = 3125.58 nM).[2]
Mechanism of Action: The RORγt Signaling Pathway
RORγt is a master regulator of Th17 cell differentiation. Upon activation, naive T cells, in the presence of cytokines like IL-6 and TGF-β, upregulate RORγt. RORγt then binds to specific DNA sequences (ROR response elements) in the promoter regions of target genes, driving the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. As an inverse agonist, this compound binds to the ligand-binding domain of RORγt, stabilizing it in an inactive conformation and preventing the recruitment of coactivators necessary for gene transcription. This leads to a downstream reduction in Th17 cytokine production.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
ThermoFluor® Binding Assay
This assay measures the binding affinity of a ligand to a protein by monitoring the thermal stability of the protein.
Workflow:
Methodology:
-
Protein: Recombinant human RORγt ligand-binding domain (LBD) is expressed and purified.
-
Reagents: SYPRO Orange fluorescent dye, assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Procedure: a. A reaction mixture is prepared containing the RORγt LBD, SYPRO Orange dye, and varying concentrations of this compound in a multi-well PCR plate. b. The plate is subjected to a temperature gradient (e.g., 25°C to 95°C) in a real-time PCR instrument. c. Fluorescence is monitored as the temperature increases. As the protein unfolds, SYPRO Orange binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve. The change in Tm at different compound concentrations is used to calculate the dissociation constant (Kd).
1-Hybrid Ligand-Binding Domain (LBD) Assay
This is a cell-based reporter gene assay to measure the functional activity of a compound on a nuclear receptor.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.
-
Plasmids:
-
An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the RORγt LBD.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
-
-
Procedure: a. Cells are co-transfected with the expression and reporter plasmids. b. Transfected cells are treated with a dilution series of this compound. c. After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The inverse agonist activity of this compound results in a dose-dependent decrease in luciferase expression. The IC50 value is calculated from the dose-response curve.
Human Whole Blood (hWB) Assay
This ex vivo assay measures the effect of a compound on cytokine production in a physiologically relevant environment.
Methodology:
-
Sample: Freshly drawn human whole blood from healthy donors.
-
Stimulation: The blood is stimulated to induce Th17 differentiation and IL-17 production (e.g., with anti-CD3 and anti-CD28 antibodies).
-
Procedure: a. Whole blood is incubated with varying concentrations of this compound for a short pre-incubation period. b. The stimulating agents are added, and the blood is incubated for an extended period (e.g., 24-48 hours) at 37°C in a CO2 incubator. c. Plasma is collected by centrifugation.
-
Data Analysis: The concentration of IL-17 in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value for the inhibition of IL-17 production is determined from the dose-response curve.
In Vivo Studies
Preliminary in vivo studies have been conducted in rats. This compound was tested at a dose of 1 mg/kg intravenously and 5 mg/kg orally.[1] Detailed pharmacokinetic parameters from these studies are not publicly available.
Negative Control
For robust experimental design, a structurally similar but biologically inactive control compound, JNJ-53721590 , is recommended.
Table 4: Negative Control Compound Information
| Property | Value |
| Compound Name | JNJ-53721590 |
| Molecular Weight | 569.14 g/mol |
| SMILES | Cn1cncc1--INVALID-LINK--(c1ccc2c(c1)c(c(Cc1ccc(cc1)n1cccn1)c(n2)OC)[Cl])O |
Conclusion
This compound is a highly potent and selective RORγt inverse agonist with demonstrated in vitro and cellular activity. Its well-characterized biological profile and the availability of a matched negative control make it an excellent tool for investigating the role of RORγt in health and disease. Further studies are warranted to explore its therapeutic potential.
References
JNJ-54119936: A Comprehensive Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target selectivity profile of JNJ-54119936, an inverse agonist of the Retinoic Acid-related Orphan Receptor C (RORC). The information is compiled from publicly available data to assist researchers and drug development professionals in understanding the compound's potency, selectivity, and mechanism of action.
Core Target Engagement
This compound is a potent inverse agonist of RORC, a key transcription factor in the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] The compound exerts its effects by binding to the ligand-binding domain of RORC.
Quantitative Binding and Functional Data
The following table summarizes the key quantitative metrics defining the interaction of this compound with its primary target, RORC.
| Parameter | Value | Assay Type |
| qKD | 5.3 nM | ThermoFluor Binding Assay |
| IC50 | 30 nM | One-Hybrid Ligand Binding Domain (LBD) Assay |
| IC50 | 332 nM | Human Whole Blood Assay (IL-17 Production) |
Selectivity Profile
A critical aspect of drug development is understanding a compound's selectivity. This compound has been profiled against other members of the ROR family and a broader panel of kinases and receptors to assess its off-target activities.
Selectivity Against ROR Family Members
This compound demonstrates high selectivity for RORC over other ROR family members, RORA and RORB.
| Target | qKD | Fold Selectivity vs. RORC |
| RORA | > 75 µM | > 14,150-fold |
| RORB | > 75 µM | > 14,150-fold |
Off-Target Screening
This compound was screened against a panel of 50 targets in a Cerep panel and 50 kinases in a DiscoverX panel. In these broad screenings, no significant inhibition (<50%) was observed at concentrations up to 10 µM.[1] However, more targeted screening identified a few off-target interactions with micromolar affinities.
| Off-Target | Ki |
| TMEM97 | 636.66 nM |
| SIGMAR1 | 3125.58 nM |
| ADRA2B | 9223.59 nM |
Experimental Methodologies
While the precise, detailed experimental protocols for the assays that generated the above data for this compound are not publicly available, this section outlines the general principles and methodologies of the key experiments cited.
ThermoFluor Binding Assay (Differential Scanning Fluorimetry)
This biophysical assay measures the thermal stability of a target protein in the presence and absence of a ligand.
General Protocol:
-
The target protein (RORC Ligand Binding Domain) is mixed with a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to hydrophobic regions of a protein.
-
The protein-dye mixture is then subjected to a gradual temperature increase.
-
As the protein unfolds due to the heat, its hydrophobic core becomes exposed, leading to an increase in fluorescence from the bound dye.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by monitoring the fluorescence intensity.
-
A shift in the Tm in the presence of a ligand indicates a binding event. The magnitude of this shift can be used to calculate the binding affinity (qKD).
Experimental Workflow for a ThermoFluor Assay
Caption: Workflow for determining binding affinity using a ThermoFluor assay.
One-Hybrid Ligand Binding Domain (LBD) Assay
This is a cell-based reporter gene assay used to quantify the functional activity of a compound on a nuclear receptor.
General Protocol:
-
A mammalian or yeast cell line is engineered to express a fusion protein consisting of the DNA-binding domain (DBD) of a transcription factor (e.g., Gal4) and the ligand-binding domain (LBD) of the target receptor (RORC).
-
These cells also contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is recognized by the DBD of the fusion protein.
-
In the presence of an agonist, the RORC LBD undergoes a conformational change that allows the fusion protein to bind to the promoter and activate the transcription of the reporter gene.
-
An inverse agonist, such as this compound, will bind to the RORC LBD and promote a conformation that inhibits this transcriptional activation.
-
The activity of the reporter gene is measured, and the concentration-dependent inhibition by the compound is used to determine its IC50 value.
Logical Flow of a One-Hybrid LBD Assay
Caption: Logical relationship in a one-hybrid assay for an inverse agonist.
Human Whole Blood Assay
This is an ex vivo assay that measures the effect of a compound on the production of a specific cytokine in a physiologically relevant environment.
General Protocol:
-
Freshly drawn human whole blood is treated with various concentrations of the test compound (this compound).
-
The blood is then stimulated to induce the production of the target cytokine. For Th17 cells, this is typically achieved using anti-CD3 and anti-CD28 antibodies to activate T-cells.
-
The samples are incubated for a defined period (e.g., 24-48 hours) to allow for cytokine production and secretion into the plasma.
-
After incubation, the plasma is separated from the blood cells by centrifugation.
-
The concentration of the target cytokine (e.g., IL-17) in the plasma is quantified using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
-
The concentration-dependent inhibition of cytokine production by the compound is used to calculate its IC50 value.
RORC Signaling Pathway in Th17 Differentiation
This compound, as an inverse agonist of RORC, inhibits the differentiation of naive T-helper cells into Th17 cells. This, in turn, reduces the production of pro-inflammatory cytokines that are implicated in various autoimmune diseases.
RORC Signaling in Th17 Cell Differentiation
Caption: Simplified RORC signaling pathway in Th17 cell differentiation and the point of intervention for this compound.
References
The Role of JNJ-54119936 in Th17 Cell Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-54119936, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Th17 cells and IL-17 are key drivers in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the inhibition of RORγt presents a compelling therapeutic strategy. This document details the mechanism of action of this compound, summarizes its in vitro and cellular potency, provides representative experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Th17 Cells and the RORγt Target
Th17 cells are a distinct lineage of CD4+ T helper cells essential for host defense against certain extracellular bacteria and fungi. However, their dysregulation is a hallmark of various autoimmune disorders, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of naive CD4+ T cells into the Th17 lineage is orchestrated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These cytokines activate signaling cascades that culminate in the expression and activation of RORγt.
RORγt, a nuclear receptor, then binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, thereby driving their transcription. This leads to the production and secretion of IL-17, a potent pro-inflammatory cytokine that recruits neutrophils and other immune cells to sites of inflammation, amplifying the inflammatory response.
This compound: A Potent RORγt Inverse Agonist
This compound is a small molecule inhibitor that functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the context of RORγt, this compound binds to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational change in the receptor, leading to the dissociation of co-activator proteins and the recruitment of co-repressor complexes to the RORγt-DNA interface. The net result is the repression of RORγt-mediated gene transcription, leading to a significant reduction in the production of IL-17 and other Th17-associated cytokines.
Quantitative Data Summary
The potency of this compound has been characterized in various in vitro and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Target/System | Parameter | Value | Reference |
| Biochemical Assay | ||||
| ThermoFluor Binding Assay | RORγ Ligand Binding Domain | qKd | 5.3 nM | |
| Cellular Assays | ||||
| One-Hybrid LBD Assay | GAL4-RORγ-LBD fusion in HEK293T cells | IC50 | 30 nM | |
| Human Whole Blood (hWB) Assay | IL-17A production in stimulated human whole blood | IC50 | 332 nM |
Signaling Pathways and Mechanisms
The following diagrams illustrate the Th17 differentiation pathway and the mechanism of action of this compound.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key assays used to characterize this compound.
ThermoFluor Binding Assay
This assay measures the binding affinity of a compound to a target protein by monitoring changes in the protein's thermal stability.
Principle: The binding of a ligand to a protein generally increases its thermal stability. A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The temperature at which the protein unfolds (the melting temperature, Tm) is determined. A shift in Tm in the presence of a compound indicates binding.
Protocol:
-
Reagents and Materials:
-
Purified RORγ ligand-binding domain (LBD).
-
ThermoFluor buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange fluorescent dye (5000x stock in DMSO).
-
This compound stock solution in DMSO.
-
96-well or 384-well PCR plates.
-
Real-time PCR instrument capable of thermal melts.
-
-
Procedure:
-
Prepare a master mix containing the RORγ LBD at a final concentration of 2 µM and SYPRO Orange dye at a final dilution of 1:1000 in ThermoFluor buffer.
-
Dispense 20 µL of the master mix into each well of the PCR plate.
-
Prepare serial dilutions of this compound in DMSO, and then dilute into ThermoFluor buffer to the desired final concentrations. Add 1 µL of the compound dilutions to the appropriate wells. Include a DMSO-only control.
-
Seal the plate and centrifuge briefly to mix and remove bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a heating rate of 0.5°C per minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The Tm is calculated as the inflection point of the melting curve. The dissociation constant (Kd) can be determined by fitting the change in Tm as a function of the ligand concentration to a binding isotherm.
-
One-Hybrid Ligand-Binding Domain (LBD) Assay
This is a cell-based reporter gene assay to measure the functional activity of a compound on a nuclear receptor.
Principle: A fusion protein is created consisting of the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4) and the LBD of the nuclear receptor of interest (RORγ). This construct is co-transfected into mammalian cells with a reporter plasmid containing a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene (e.g., luciferase). In the absence of an inverse agonist, the RORγ-LBD has some constitutive activity, leading to luciferase expression. An inverse agonist will bind to the LBD, recruit co-repressors, and inhibit this transcription.
Protocol:
-
Reagents and Materials:
-
HEK293T cells.
-
Expression plasmid for GAL4-RORγ-LBD fusion protein.
-
Reporter plasmid with GAL4 UAS driving luciferase expression (e.g., pFR-Luc).
-
Control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
The next day, co-transfect the cells with the GAL4-RORγ-LBD expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 4-6 hours of incubation, replace the transfection medium with fresh cell culture medium.
-
Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the transfected cells. Include a DMSO-only control.
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
The IC50 value is calculated by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Human Whole Blood (hWB) Assay
This assay measures the effect of a compound on cytokine production in a more physiologically relevant ex vivo system.
Principle: Whole blood contains the necessary immune cells (including T cells and antigen-presenting cells) to mount an immune response. By stimulating the blood with agents that mimic T cell activation, the production of cytokines like IL-17 can be induced. The inhibitory effect of a compound on this cytokine production can then be measured.
Protocol:
-
Reagents and Materials:
-
Freshly drawn human whole blood from healthy donors, collected in sodium heparin tubes.
-
RPMI 1640 medium.
-
T cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies, or a mitogen like Phytohemagglutinin (PHA)).
-
This compound stock solution in DMSO.
-
Human IL-17A ELISA kit or flow cytometry antibodies for intracellular cytokine staining.
-
-
Procedure:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Add the diluted blood to a 96-well plate.
-
Prepare serial dilutions of this compound in RPMI 1640. Add the compound dilutions to the wells. Include a DMSO-only control.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Add the T cell stimulants to the wells to induce IL-17 production.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the plasma supernatant and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's instructions.
-
The IC50 value is determined by plotting the IL-17A concentration against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the characterization of an RORγt inverse agonist like this compound.
Conclusion
This compound is a high-affinity RORγt inverse agonist that effectively suppresses RORγt-mediated transcription and subsequent IL-17 production. Its potency has been demonstrated in both biochemical and cell-based assays, including the physiologically relevant human whole blood assay. The data and methodologies presented in this guide underscore the potential of this compound as a valuable research tool for elucidating the role of the Th17/RORγt/IL-17 axis in health and disease, and as a promising therapeutic candidate for the treatment of autoimmune and inflammatory conditions. Further preclinical and clinical investigations are warranted to fully establish its therapeutic utility.
The Oral IL-23 Receptor Antagonist JNJ-54119936 (Icotrokinra): A Deep Dive into its Impact on IL-17 Production
For Immediate Release
This technical guide provides an in-depth analysis of JNJ-54119936, now known as icotrokinra (also referred to as JNJ-2113 and PN-235), a first-in-class oral peptide antagonist of the interleukin-23 (IL-23) receptor. Developed for the treatment of moderate-to-severe plaque psoriasis and other IL-23-mediated diseases, icotrokinra's mechanism of action centers on the disruption of the IL-23/Th17 axis, a critical pathway in the pathogenesis of these inflammatory conditions. This document will detail the preclinical and clinical evidence of icotrokinra's impact on IL-17 production, present relevant experimental methodologies, and visualize the key biological pathways and experimental workflows.
Core Mechanism of Action: Targeting the IL-23/Th17 Axis
The pathogenesis of psoriasis and other immune-mediated inflammatory diseases is significantly driven by the IL-23/Th17 pathway.[1][2][3] IL-23, a cytokine, plays a pivotal role in the differentiation, survival, and activation of T helper 17 (Th17) cells.[2][3][4] Upon activation by IL-23, Th17 cells are major producers of pro-inflammatory cytokines, most notably IL-17A and IL-17F.[2][4] These IL-17 cytokines subsequently act on various cell types, including keratinocytes, to drive the characteristic inflammation, hyperproliferation, and plaque formation seen in psoriasis.[2]
Icotrokinra is a targeted oral peptide designed to selectively bind to the IL-23 receptor with high affinity, in the single-digit picomolar range.[5][6][7][8] By blocking the IL-23 receptor, icotrokinra prevents IL-23 from binding and initiating its downstream signaling cascade.[4] This upstream inhibition effectively reduces the activation of Th17 cells and consequently suppresses the production of pathogenic cytokines, including IL-17A and IL-17F.[4][9]
Quantitative Data on IL-17 Inhibition
Preclinical and clinical studies have demonstrated icotrokinra's potent ability to inhibit IL-17 production. The following tables summarize the key quantitative findings.
Preclinical Data: In Vivo Rat Models
| Experimental Model | Treatment | Dosage | Measured Outcome | Result | Reference |
| IL-23-induced rat skin inflammation | Icotrokinra (oral) | ≥ 0.3 mg/kg/day | Inhibition of IL-17A and IL-17F gene induction in skin | Significant inhibition | [10] |
| Ex vivo IL-23-stimulated whole blood from rats | Icotrokinra (oral) | Dose-dependent | Inhibition of IL-17A production | Dose-dependent inhibition observed | [5][10] |
Clinical Data: Moderate-to-Severe Plaque Psoriasis Patients
| Study/Analysis | Treatment Group | Duration | Measured Outcome | Result | Reference |
| FRONTIERs 1 and 2 (Serum Proteomics) | Icotrokinra 100 mg BID | 52 weeks | Fold-change from baseline in serum IL-17A | -1.03 | [11] |
| FRONTIERs 1 and 2 (Serum Proteomics) | Icotrokinra 100 mg BID | 52 weeks | Fold-change from baseline in serum IL-17F | -1.49 | [11] |
| ICONIC-LEAD (Serum Biomarkers) | Icotrokinra | 16 weeks | Reduction in serum IL-17A and IL-17F levels vs. placebo | Significant reduction (p < 0.05) | [12] |
| ICONIC-LEAD (Skin Transcriptomics) | Icotrokinra | 24 weeks | Reduction in IL17A and IL17F gene expression in lesional skin vs. baseline | Significant reduction (p < 0.0001) | [12] |
Experimental Protocols
The following sections outline the methodologies employed in key experiments to assess the impact of icotrokinra on IL-17 production.
IL-23-Induced Rat Skin Inflammation Model
This in vivo model is designed to mimic the inflammatory skin conditions driven by the IL-23/IL-17 axis.
Methodology:
-
Animal Model: Male Lewis rats are typically used for this model.
-
Induction of Inflammation: Intradermal injections of recombinant rat IL-23 are administered into the ear or shaved dorsal skin to induce localized inflammation, characterized by skin thickening and erythema.
-
Treatment: Icotrokinra is administered orally at various doses (e.g., ≥ 0.3 mg/kg/day) for a specified duration, often starting prior to or concurrently with the IL-23 injections.[10] A vehicle control group is also included.
-
Endpoint Measurement:
-
Skin Thickness: Calipers are used to measure the change in skin thickness at the site of injection as a primary indicator of inflammation.
-
Gene Expression Analysis: At the end of the study, skin biopsies are collected from the inflamed area. RNA is extracted from the tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the gene expression levels of IL-17A and IL-17F, as well as other relevant cytokines like IL-22.[10]
-
Ex Vivo IL-23-Stimulated Whole Blood Assay
This assay assesses the systemic pharmacodynamic effect of icotrokinra by measuring its ability to inhibit IL-23-induced cytokine production in whole blood.
Methodology:
-
Sample Collection: Whole blood is collected from rats or human subjects who have been treated with icotrokinra or placebo.[5][10]
-
Ex Vivo Stimulation: Aliquots of whole blood are stimulated with a supra-physiological concentration of recombinant human or rat IL-23 to induce a robust cytokine response. A non-stimulated control is included.
-
Incubation: The blood samples are incubated for a defined period (e.g., 24-48 hours) at 37°C in a humidified incubator.
-
Cytokine Measurement: Following incubation, plasma is separated by centrifugation. The concentration of IL-17A (and other cytokines like IFNγ) in the plasma is quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[13]
Clinical Study: Serum and Skin Biopsy Analysis in Psoriasis Patients
Clinical trials such as ICONIC-LEAD and the FRONTIER studies have incorporated pharmacodynamic assessments to directly measure the effect of icotrokinra on the IL-23/IL-17 pathway in patients.[11][12]
Methodology:
-
Patient Population: Adult and adolescent patients with moderate-to-severe plaque psoriasis are enrolled.
-
Treatment: Patients are randomized to receive different oral doses of icotrokinra or placebo once or twice daily for the duration of the study (e.g., 16 to 52 weeks).[11][12][14]
-
Sample Collection:
-
Serum: Blood samples are collected at baseline and at various time points throughout the study.
-
Skin Biopsies: Optional skin biopsies from both lesional and non-lesional skin are collected from a subset of consenting participants at baseline and at later time points (e.g., week 24).[12]
-
-
Biomarker Analysis:
-
Serum Proteomics: Serum samples are analyzed using multiplex immunoassays (e.g., Olink® Explore HT) to quantify the levels of a broad range of proteins, including IL-17A and IL-17F.[11]
-
Skin Transcriptomics: RNA is extracted from skin biopsy samples and subjected to RNA sequencing to analyze the differential expression of thousands of genes, including IL17A and IL17F.[12]
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 3. The role of IL‐23 and the IL‐23/TH17 immune axis in the pathogenesis and treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidesciences.com [peptidesciences.com]
- 5. biospace.com [biospace.com]
- 6. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 7. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 8. biospace.com [biospace.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Early Systemic and Skin Pharmacodynamic Effects of Icotrokinra in Participants with Moderate-to-Severe Plaque Psoriasis: Results Through Week 24 of the Phase 3, ICONIC-LEAD Study - ACR Meeting Abstracts [acrabstracts.org]
- 13. Restricted [jnjmedicalconnect.com]
- 14. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
Preliminary In Vitro Profile of JNJ-54119936: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro characteristics of JNJ-54119936, a chemical probe targeting the Retinoic Acid-Related Orphan Receptor C (RORC). The information presented herein is a synthesis of publicly available data, intended to inform and guide further research and development efforts.
Introduction to this compound
This compound is a potent and selective inhibitor of RORC (also known as RORγt), a nuclear hormone receptor that functions as a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are crucial mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases through their production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] By targeting RORC, this compound offers a potential therapeutic strategy for modulating Th17-driven immune responses. A structurally related compound, JNJ-53721590, serves as a negative control for in vitro studies.[1]
Quantitative In Vitro Data
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
Table 1: In Vitro Potency and Cellular Activity of this compound [1]
| Assay Type | Parameter | Value | Notes |
| One-Hybrid LBD Assay | IC50 | 30 nM | Measures direct inhibition of the RORC ligand-binding domain. |
| % Inhibition | 100% at 6 µM | Demonstrates complete inhibition at higher concentrations. | |
| Human Whole Blood Assay | IC50 | 332 nM | Measures the inhibition of IL-17 production in a complex cellular environment. |
| % Inhibition | 82% at 10 µM | Shows significant but incomplete inhibition at the highest tested concentration. |
Table 2: Selectivity Profile of this compound [1]
| Panel | Number of Targets | Concentration | Result |
| Cerep Panel | 50 | 1 µM and 10 µM | < 50% inhibition for all targets |
| DiscoverX Kinase Panel | 50 | 10 µM | < 50% inhibition for all targets |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methodologies and the available information for this compound.
ThermoFluor Binding Assay (Differential Scanning Fluorimetry)
This assay assesses the direct binding of this compound to the RORC protein by measuring changes in protein thermal stability.
Methodology:
-
Protein Preparation: Purified recombinant RORC protein is diluted in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: this compound is serially diluted in the same buffer to create a range of concentrations.
-
Assay Plate Setup: In a 96-well or 384-well PCR plate, the RORC protein solution is mixed with the various concentrations of this compound or vehicle control (e.g., DMSO).
-
Dye Addition: A fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange, is added to each well.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and a temperature gradient is applied, typically from 25°C to 95°C, with incremental temperature increases.
-
Data Acquisition: Fluorescence is measured at each temperature increment. As the protein unfolds, the dye binds, and the fluorescence signal increases.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated for each concentration of the compound. A shift in Tm in the presence of the compound indicates direct binding.
References
An In-Depth Technical Guide to the Ligand-Binding Domain of RORC and its Interaction with JNJ-54119936
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ligand-binding domain (LBD) of the Retinoic acid receptor-related Orphan Receptor C (RORC), a key therapeutic target in autoimmune diseases, and its interaction with the potent inverse agonist JNJ-54119936. This document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this interaction, presenting quantitative data in a structured format for ease of comparison.
Introduction to RORC and its Ligand-Binding Domain
The Retinoic acid receptor-related Orphan Receptor C (RORC), also known as RORgamma, is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1] The RORC gene encodes two isoforms, RORγ and its shorter splice variant RORγt, which is primarily expressed in immune cells. RORγt is considered a master regulator of Th17 cell function, making it a prime target for therapeutic intervention in autoimmune and inflammatory disorders.
The RORC protein contains a highly conserved DNA-binding domain (DBD) and a ligand-binding domain (LBD). The LBD is responsible for recognizing and binding to small molecule ligands, which in turn modulates the receptor's transcriptional activity. As an "orphan" receptor, RORC's endogenous ligands are not fully elucidated, though certain cholesterol metabolites have been shown to influence its activity. The LBD of RORC contains a canonical ligand-binding pocket, and its conformation, particularly that of helix 12 (H12), is critical for the recruitment of coactivator or corepressor proteins, thereby regulating gene transcription.
This compound: A Potent RORC Inverse Agonist
This compound is a chemical probe and a potent inverse agonist of RORC. Inverse agonists are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of RORC, an inverse agonist like this compound reduces the basal transcriptional activity of the receptor, leading to the suppression of Th17 cell differentiation and IL-17 production.
Quantitative Binding and Functional Data
The interaction of this compound with the RORC LBD has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data available for this interaction.
| Parameter | Value | Assay Method | Reference |
| Kd | 5.3 nM | ThermoFluor Binding Assay | Not specified |
| IC50 | 30 nM | One-Hybrid LBD Assay | Not specified |
| IC50 | 332 nM | Human Whole Blood Assay (IL-17 Inhibition) | Not specified |
Table 1: Binding Affinity and Potency of this compound for RORC
| ROR Isoform | qKD (µM) | Assay Method | Reference |
| RORC | 0.0053 | ThermoFluor Binding Assay | Not specified |
| RORA | > 75 | ThermoFluor Binding Assay | Not specified |
| RORB | > 75 | ThermoFluor Binding Assay | Not specified |
Table 2: Selectivity Profile of this compound against ROR Isoforms
RORC Signaling Pathway and Mechanism of Action of this compound
RORC plays a central role in the IL-23/IL-17 signaling axis, which is a critical pathway in the pathogenesis of several autoimmune diseases. The binding of an inverse agonist like this compound to the RORC LBD induces a conformational change that prevents the recruitment of coactivator proteins and may facilitate the binding of corepressors. This leads to the downregulation of RORC target genes, most notably IL17A.
Caption: RORC Signaling and this compound Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the interaction between this compound and the RORC LBD are provided below. These protocols are based on standard methodologies for similar compounds and may require optimization for specific laboratory conditions.
ThermoFluor Binding Assay (Differential Scanning Fluorimetry)
This assay measures the thermal stability of the RORC LBD in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Recombinant human RORC ligand-binding domain (LBD)
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
qPCR instrument with thermal ramping capability
Protocol:
-
Prepare a master mix containing the RORC LBD at a final concentration of 2 µM and SYPRO Orange dye at a final dilution of 1:1000 in the assay buffer.
-
Dispense 20 µL of the master mix into each well of a 96-well qPCR plate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 1 µL of the this compound dilutions to the appropriate wells. For the no-ligand control, add 1 µL of assay buffer with the corresponding DMSO concentration.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the qPCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Analyze the data by plotting fluorescence as a function of temperature. The melting temperature (Tm) is determined from the inflection point of the sigmoidal curve. The change in Tm (ΔTm) in the presence of this compound indicates binding.
Caption: ThermoFluor Assay Experimental Workflow.
RORC One-Hybrid Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the RORC LBD. The LBD is fused to a Gal4 DNA-binding domain, and its activity is monitored by the expression of a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
Materials:
-
HEK-293T cells
-
Expression vector for Gal4-RORC LBD fusion protein
-
Luciferase reporter vector with a Gal4 UAS promoter
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed HEK-293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the Gal4-RORC LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.[1]
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.[1]
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[1]
-
Calculate the IC50 value by fitting the dose-response curve of luciferase activity versus this compound concentration.
Human Whole Blood Assay for IL-17A Inhibition
This ex vivo assay assesses the ability of this compound to inhibit the production of IL-17A in a physiologically relevant setting.
Materials:
-
Freshly drawn human whole blood from healthy donors (heparinized)
-
RPMI 1640 medium
-
Th17 polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23)
-
Cell stimulation cocktail (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound
-
Protein transport inhibitor (e.g., Brefeldin A)
-
ELISA kit for human IL-17A
Protocol:
-
Dilute the heparinized whole blood with an equal volume of RPMI 1640 medium.
-
Add the diluted blood to a 96-well plate.
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
Add the Th17 polarizing cytokine cocktail to the wells to induce Th17 differentiation.
-
Incubate the plate for 3-4 days at 37°C in a 5% CO2 incubator.
-
On the final day, add a cell stimulation cocktail and a protein transport inhibitor and incubate for an additional 4-6 hours.[1]
-
Centrifuge the plate to pellet the cells and collect the plasma supernatant.
-
Measure the concentration of IL-17A in the plasma using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-17A production for each concentration of this compound relative to the vehicle control.
Conclusion
This compound is a potent and selective inverse agonist of the RORC ligand-binding domain. The data presented in this guide demonstrate its ability to bind with high affinity to RORC and effectively inhibit its transcriptional activity, leading to the suppression of IL-17A production in cellular and ex vivo models. The detailed experimental protocols provide a framework for researchers to further investigate the interaction of this compound and other modulators with RORC. A thorough understanding of the molecular mechanisms and experimental characterization of such compounds is crucial for the development of novel therapeutics for Th17-mediated autoimmune diseases.
References
Methodological & Application
Application Notes: JNJ-54119936 for In Vitro Th17 Differentiation Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro T helper 17 (Th17) differentiation assay to evaluate the inhibitory activity of JNJ-54119936, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). Th17 cells are a subset of CD4+ T helper cells that play a critical role in the pathogenesis of various autoimmune and inflammatory diseases through the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). RORγt is the master transcription factor that drives Th17 cell differentiation.[1] By inhibiting RORγt, this compound effectively suppresses Th17 differentiation and IL-17A production. This application note offers a comprehensive guide for researchers to assess the in vitro efficacy of this compound and similar compounds targeting the Th17 pathway.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of IL-17A, IL-17F, IL-21, and IL-22. The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by a specific combination of cytokines, including Transforming Growth Factor-beta (TGF-β), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-23 (IL-23).[2][3] The nuclear receptor RORγt is the key transcription factor that governs this differentiation process, making it a prime therapeutic target for autoimmune diseases.[4]
This compound is a chemical probe that acts as a RORγ inverse agonist with high affinity and selectivity.[1][5][6] It binds to the ligand-binding domain of RORγt, leading to the inhibition of its transcriptional activity. This application note details a robust and reproducible protocol for inducing human Th17 cell differentiation in vitro and for quantifying the inhibitory effect of this compound on this process.
Signaling Pathway of Th17 Differentiation
The differentiation of naïve CD4+ T cells into Th17 cells is initiated by the engagement of the T cell receptor (TCR) and co-stimulatory molecules, in the presence of a specific cytokine milieu. TGF-β and IL-6 are critical for the initial commitment to the Th17 lineage, leading to the expression of RORγt. IL-1β and IL-23 further promote the expansion and stabilization of the Th17 phenotype. RORγt, in turn, drives the transcription of genes encoding for IL-17A and other signature Th17 cytokines. This compound exerts its effect by directly inhibiting the function of RORγt.
Caption: Th17 Differentiation Signaling Pathway.
Quantitative Data
The inhibitory effect of this compound on RORγt activity and subsequent IL-17A production can be quantified to determine its potency. The following table summarizes key in vitro activity parameters for this compound and its corresponding negative control, JNJ-53721590.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | RORγ | Binding Assay | Kd | 5.3 nM | [5][6] |
| RORγ | 1-hybrid LBD Assay | IC50 | 30 nM | [1] | |
| RORγ | Human Whole Blood Assay (IL-17A inhibition) | IC50 | 332 nM | [1] | |
| JNJ-53721590 | RORγ | Binding Assay | Kd | 515.7 nM | [1] |
| (Negative Control) | RORγ | 1-hybrid LBD Assay | IC50 | 670 nM | [1] |
| RORγ | Human Whole Blood Assay (IL-17A inhibition) | IC50 | > 10 µM | [1] |
Experimental Protocols
This section provides a detailed methodology for the in vitro differentiation of human Th17 cells from naïve CD4+ T cells and the subsequent assessment of the inhibitory effect of this compound.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit, human
-
T Cell Activation/Expansion Kit, human (e.g., anti-CD3/CD28 beads)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human IL-1β (20 ng/mL)
-
Recombinant Human IL-6 (30 ng/mL)
-
Recombinant Human IL-23 (30 ng/mL)
-
Recombinant Human TGF-β1 (2.25 ng/mL)
-
Anti-Human IFN-γ Antibody (1 µg/mL)
-
Anti-Human IL-4 Antibody (2.5 µg/mL)
-
This compound (various concentrations)
-
JNJ-53721590 (negative control, various concentrations)
-
DMSO (vehicle control)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Protein Transport Inhibitor (e.g., Brefeldin A)
-
ELISA Kit for Human IL-17A
-
Flow cytometry staining antibodies (anti-CD4, anti-IL-17A)
-
Fixation/Permeabilization Buffer
Experimental Workflow
Caption: In Vitro Th17 Differentiation Assay Workflow.
Step-by-Step Protocol
-
Isolation of Naïve CD4+ T Cells:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Purify naïve CD4+ T cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. The purity of the isolated CD4+CD45RA+ population should be assessed by flow cytometry.
-
-
Cell Culture and Th17 Differentiation:
-
Resuspend the purified naïve CD4+ T cells in complete RPMI 1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Seed the cells in a 24-well plate at a density of 1 x 106 cells/mL.[3]
-
Prepare a Th17 polarizing cytokine cocktail containing:
-
Add the Th17 polarizing cytokine cocktail to the cell cultures.
-
Prepare serial dilutions of this compound and the negative control compound (JNJ-53721590) in DMSO. The final concentration of DMSO in the culture should be kept below 0.1%. Add the compounds or vehicle (DMSO) to the respective wells. A typical concentration range to test for this compound would be from 1 nM to 10 µM.
-
Add anti-CD3/CD28 T cell activation beads at a bead-to-cell ratio of 1:2.[3]
-
Incubate the plates for 6-7 days at 37°C in a humidified atmosphere with 5% CO2.[3][7]
-
-
Analysis of Th17 Differentiation:
a) IL-17A Quantification by ELISA:
-
On day 6 or 7, centrifuge the plates and carefully collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using a commercial human IL-17A ELISA kit, following the manufacturer's protocol.
b) Intracellular Cytokine Staining for Flow Cytometry:
-
Before harvesting, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor.
-
After restimulation, harvest the cells and wash them with FACS buffer.
-
Stain the cells for the surface marker CD4.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
-
Perform intracellular staining for IL-17A.
-
Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.
-
Expected Results
Treatment with this compound is expected to result in a dose-dependent decrease in the secretion of IL-17A as measured by ELISA and a reduction in the percentage of CD4+IL-17A+ cells as determined by flow cytometry. In contrast, the negative control compound, JNJ-53721590, should show significantly less or no inhibitory activity at similar concentrations. The IC50 value for IL-17A inhibition by this compound in this assay is expected to be in the nanomolar range, consistent with its known potency.
Troubleshooting
-
Low Th17 Differentiation Efficiency:
-
Ensure the quality and bioactivity of the recombinant cytokines.
-
Verify the purity of the isolated naïve CD4+ T cells.
-
Optimize the concentration of anti-CD3/CD28 stimulation beads.
-
-
High Well-to-Well Variability:
-
Ensure accurate and consistent cell seeding and reagent addition.
-
Properly mix cell suspensions before plating.
-
-
Compound Precipitation:
-
Ensure the final DMSO concentration is low and the compound is fully dissolved before adding to the culture medium.
-
Conclusion
The in vitro Th17 differentiation assay described in this application note provides a reliable and reproducible method to evaluate the inhibitory potential of compounds targeting the RORγt pathway. This compound serves as an excellent positive control for validating the assay and for benchmarking the potency of novel RORγt inverse agonists. This protocol is a valuable tool for researchers in academia and industry working on the discovery and development of new therapeutics for Th17-mediated autoimmune and inflammatory diseases.
References
- 1. eubopen.org [eubopen.org]
- 2. Optimization of human Th17 cell differentiation in vitro: evaluating different polarizing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. The differentiation of human TH-17 cells requires transforming growth factor-β and induction of the nuclear receptor RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-54119936 in a Human Whole Blood Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54119936 is a potent antagonist of the P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP).[1][2] Activation of the P2X7 receptor on immune cells, such as monocytes and macrophages, plays a crucial role in the inflammatory response by triggering the assembly of the NLRP3 inflammasome, leading to the cleavage and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[2][3] This pathway is implicated in a variety of inflammatory and autoimmune diseases. Therefore, the characterization of P2X7 receptor antagonists like this compound in a physiologically relevant setting, such as a human whole blood assay, is a critical step in preclinical drug development.
This document provides a detailed protocol for utilizing this compound in a human whole blood assay to measure its inhibitory effect on ATP-induced IL-1β release.
Signaling Pathway of P2X7 Receptor-Mediated IL-1β Release
The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X7 receptor, leading to the release of mature IL-1β, and the point of inhibition by this compound.
Caption: P2X7 signaling pathway leading to IL-1β release and its inhibition.
Experimental Protocols
This protocol is designed to assess the potency of this compound in inhibiting ATP-induced IL-1β release in fresh human whole blood.
Materials and Reagents
-
Freshly drawn human whole blood (sodium heparin anticoagulant)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate
-
RPMI 1640 medium
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Experimental Workflow
The following diagram outlines the key steps of the human whole blood assay.
Caption: Workflow for the human whole blood assay.
Detailed Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.1%.
-
Prepare a stock solution of LPS in sterile PBS.
-
Prepare a stock solution of ATP in sterile PBS immediately before use.
-
-
Assay Procedure:
-
Collect fresh human whole blood into tubes containing sodium heparin and use within 2 hours.
-
In a 96-well plate, add the appropriate volume of this compound dilutions or vehicle (DMSO) to triplicate wells.
-
Add fresh whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Add LPS to all wells to a final concentration of 100 ng/mL to prime the cells.
-
Incubate for 3 hours at 37°C in a 5% CO2 incubator.
-
Add ATP to all wells to a final concentration of 5 mM to stimulate IL-1β release.
-
Incubate for an additional 1 hour at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 1,500 x g for 10 minutes at 4°C to pellet the blood cells.
-
Carefully collect the plasma supernatant without disturbing the cell pellet.
-
Store the plasma samples at -80°C until analysis.
-
-
Measurement of IL-1β:
-
Thaw the plasma samples on ice.
-
Measure the concentration of IL-1β in the plasma samples using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of IL-1β release) by fitting the data to a four-parameter logistic equation.
-
Data Presentation
The following table summarizes the expected potency of a P2X7 antagonist, using data from a structurally related compound, JNJ-47965567, in a human whole blood assay.[4][5]
| Compound | Assay System | Agonist | Measured Endpoint | Potency (pIC50) | IC50 (nM) |
| JNJ-47965567 | Human Whole Blood | Bz-ATP | IL-1β Release | 6.7 ± 0.07 | ~200 |
| JNJ-47965567 | Human Monocytes | Bz-ATP | IL-1β Release | 7.5 ± 0.07 | ~32 |
Bz-ATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent P2X7 receptor agonist.
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory activity of this compound on the P2X7 receptor in a human whole blood assay. This ex vivo model offers a physiologically relevant system to determine the potency and efficacy of P2X7 antagonists, providing valuable data for preclinical development and translational studies. The detailed methodology and expected data presentation will aid researchers in the consistent and reliable characterization of this and other P2X7-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-54119936: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of JNJ-54119936, a potent and selective RORC (Retinoic acid receptor-related orphan receptor C) inverse agonist, in cell culture experiments. This compound is a valuable chemical probe for studying the role of RORC in cellular processes, particularly in the context of Th17 cell differentiation and function.
Introduction
This compound is a chemical probe that targets RORC, a nuclear hormone receptor that acts as a key transcription factor for the development of Th17 cells.[1] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] Dysregulation of the Th17 pathway is implicated in various autoimmune and inflammatory diseases. This compound acts as an inverse agonist, suppressing the transcriptional activity of RORC and thereby inhibiting Th17 cell differentiation and cytokine production.
Data Presentation
The following table summarizes the in vitro activity of this compound in various cell-based assays. These values can be used as a starting point for determining the optimal concentration for your specific cell type and experimental conditions.
| Assay Type | Cell Type/System | IC50 | Recommended Concentration Range | Reference |
| One-hybrid LBD Assay | - | 30 nM | 10 nM - 100 nM | [1] |
| Human Whole Blood Assay | Human Whole Blood | 332 nM | 100 nM - 1 µM | [1] |
| In vitro Th17 Differentiation | Human Naive CD4+ T cells | Not explicitly stated for this compound, but similar RORγt inhibitors are tested up to 1 µM. | 100 nM - 1 µM |
Note: The optimal concentration of this compound may vary depending on the cell line, cell density, and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the most effective concentration for your system.
Signaling Pathway
This compound inhibits the RORC signaling pathway, which is central to the differentiation of Th17 cells. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
Caption: RORC Signaling Pathway in Th17 Cell Differentiation.
Experimental Protocols
Protocol 1: In Vitro Human Th17 Cell Differentiation Assay
This protocol describes the differentiation of human naive CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound on this process.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
Recombinant human TGF-β1
-
Recombinant human IL-6
-
Recombinant human IL-23
-
Recombinant human IL-1β
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom cell culture plates
-
ELISA kit for human IL-17A
-
Flow cytometer and antibodies for Th17 cell characterization (e.g., anti-CD4, anti-IL-17A)
Experimental Workflow:
Caption: Experimental Workflow for Th17 Differentiation Assay.
Procedure:
-
Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells from human PBMCs using a commercially available isolation kit according to the manufacturer's instructions.
-
Plate Coating: Coat a 96-well flat-bottom tissue culture plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C. Wash the wells twice with sterile PBS before use.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine). A typical starting concentration is 1 µM, with 3-fold or 5-fold serial dilutions. Prepare a vehicle control with the same final concentration of DMSO.
-
Th17 Polarizing Cocktail: Prepare a 2X Th17 polarizing cytokine cocktail in complete RPMI medium containing:
-
Anti-human CD28 antibody (2 µg/mL)
-
TGF-β1 (10 ng/mL)
-
IL-6 (20 ng/mL)
-
IL-23 (20 ng/mL)
-
IL-1β (20 ng/mL)
-
-
Cell Seeding and Treatment:
-
Add 50 µL of the this compound dilutions or vehicle control to the corresponding wells of the anti-CD3 coated plate.
-
Add 50 µL of the 2X Th17 polarizing cytokine cocktail to each well.
-
Resuspend the isolated naive CD4+ T cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 4-6 days at 37°C in a humidified incubator with 5% CO2.
-
Analysis of IL-17A Secretion (ELISA):
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant and perform an ELISA for human IL-17A according to the manufacturer's protocol.
-
-
Analysis of Th17 Population (Flow Cytometry):
-
For intracellular cytokine staining, re-stimulate the cells for 4-6 hours with a cell stimulation cocktail (containing phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin).
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.
-
Troubleshooting
-
Low Th17 Differentiation: Ensure the quality and activity of the polarizing cytokines. Optimize the concentration of anti-CD3 and anti-CD28 antibodies. Check the viability of the naive CD4+ T cells after isolation.
-
High Variability between Replicates: Ensure accurate and consistent pipetting. Mix cell suspensions and reagent solutions thoroughly before dispensing.
-
Compound Precipitation: Ensure that the final concentration of DMSO is low (typically ≤ 0.1%) and does not affect cell viability. If precipitation occurs, try preparing fresh dilutions or using a different solvent.
Conclusion
This compound is a potent and selective inhibitor of RORC, making it an excellent tool for studying Th17 cell biology. The recommended concentrations and protocols provided in these application notes serve as a starting point for designing and performing experiments to investigate the role of RORC in various cellular contexts. As with any experimental system, optimization of conditions for your specific cell type and assay is recommended to achieve the most reliable and reproducible results.
References
Application Notes and Protocols: JNJ-54119936 ThermoFluor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54119936 is a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor C (RORC), a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines.[1] As a nuclear hormone receptor, RORC is a critical target in the development of therapeutics for autoimmune and inflammatory diseases.[1] The ThermoFluor® binding assay, also known as Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA), is a rapid and robust biophysical technique used to confirm and characterize the direct binding of small molecules to a target protein.[2][3] This method measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[4][5] Ligand binding typically stabilizes the protein, resulting in a positive thermal shift (ΔTm).[6]
These application notes provide a detailed protocol for conducting a ThermoFluor binding assay to characterize the interaction between this compound and the RORC Ligand Binding Domain (LBD).
Principle of the Assay
The ThermoFluor assay relies on an environmentally sensitive fluorescent dye, such as SYPRO Orange, which has low fluorescence in aqueous solution but becomes highly fluorescent in a nonpolar environment.[2][3] As a protein is heated, it unfolds (denatures), exposing its hydrophobic core. The SYPRO Orange dye binds to these exposed hydrophobic regions, causing a sharp increase in fluorescence.[4] This transition is monitored using a real-time polymerase chain reaction (qPCR) instrument. The temperature at the midpoint of this transition is the melting temperature (Tm) of the protein.[7] When a ligand like this compound binds to and stabilizes the RORC LBD, a higher temperature is required to denature the protein, resulting in an increased Tm. This shift in melting temperature is a direct measure of the binding interaction.[8]
Experimental Workflow
The overall experimental workflow for the this compound ThermoFluor binding assay is depicted below.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Protein | Purified RORC Ligand Binding Domain (LBD) |
| Compound | This compound |
| Fluorescent Dye | SYPRO Orange Protein Gel Stain (5000x in DMSO) |
| Assay Buffer | 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT (or other optimized buffer) |
| Plates | 96-well or 384-well qPCR plates (optically clear) |
| Seals | Optically clear adhesive plate seals |
| Instrumentation | Real-time PCR (qPCR) instrument with thermal melt capability |
Experimental Protocol
1. Reagent Preparation
-
RORC LBD Stock Solution: Prepare a stock solution of RORC LBD in the assay buffer. The final concentration in the assay should be optimized, but a good starting point is 5 µM.[8]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions in DMSO. For the final assay, a typical starting concentration range for this compound is up to 1 µM, with a final DMSO concentration not exceeding 1%.[1]
-
SYPRO Orange Working Solution: Prepare a 200x working solution of SYPRO Orange by diluting the 5000x stock in the assay buffer. This should be prepared fresh and protected from light.
2. Assay Setup (per well of a 96-well plate)
-
Master Mix Preparation: For each reaction, prepare a master mix containing the RORC LBD, assay buffer, and SYPRO Orange. For a final volume of 25 µL, this would consist of:
-
2.5 µL of 50 µM RORC LBD (for a final concentration of 5 µM)
-
19.75 µL of Assay Buffer
-
1.25 µL of 200x SYPRO Orange (for a final concentration of 10x)
-
-
Plate Loading:
-
To the appropriate wells, add 0.25 µL of the this compound dilutions (or DMSO for the 'no ligand' control).
-
Add 24.75 µL of the master mix to each well.
-
Prepare a 'no protein' control by adding 0.25 µL of DMSO to a well containing 24.75 µL of a mix of assay buffer and SYPRO Orange.
-
-
Sealing and Centrifugation:
-
Seal the plate securely with an optical adhesive film.
-
Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to collect the contents at the bottom of the wells.
-
3. Data Acquisition
-
Instrument Setup: Place the plate in a qPCR instrument.
-
Thermal Melt Program:
-
Set the instrument to monitor fluorescence (e.g., using a filter set appropriate for SYPRO Orange, with excitation around 470 nm and emission detection around 570 nm).
-
Program a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5 °C to 1 °C per minute.
-
Set the instrument to collect fluorescence data at each temperature increment.
-
Data Presentation and Analysis
1. Raw Data Visualization
-
Plot the raw fluorescence intensity as a function of temperature for each sample. A sigmoidal curve should be observed for wells containing the protein.
2. Calculation of Melting Temperature (Tm)
-
The melting temperature (Tm) is the inflection point of the sigmoidal melting curve. This is most accurately determined by calculating the first derivative of the curve (-dF/dT) and identifying the temperature at which the derivative is at its minimum.[7]
3. Calculation of Thermal Shift (ΔTm)
-
The thermal shift is the difference between the melting temperature of RORC LBD in the presence of this compound and the melting temperature of the protein alone (apo protein).
-
ΔTm = Tm (with this compound) - Tm (apo RORC LBD)
-
4. Data Summary Table
Summarize the quantitative data in a structured table for easy comparison.
| Condition | This compound Conc. (µM) | Tm (°C) | ΔTm (°C) |
| Apo RORC LBD | 0 | e.g., 45.2 | 0 |
| This compound | 0.1 | e.g., 48.5 | +3.3 |
| This compound | 0.5 | e.g., 52.1 | +6.9 |
| This compound | 1.0 | e.g., 54.8 | +9.6 |
| No Protein Control | N/A | No transition | N/A |
Signaling Pathway Diagram
This compound acts as an inverse agonist on RORC, which is a key regulator of Th17 cell differentiation and function. The binding of this compound to the RORC LBD inhibits its transcriptional activity.
Conclusion
The ThermoFluor binding assay is a powerful, high-throughput method for confirming the direct interaction between this compound and its target, the RORC LBD. The observed thermal shift (ΔTm) provides a reliable measure of ligand-induced protein stabilization, which is indicative of binding. This protocol offers a robust framework for researchers to characterize this and similar protein-ligand interactions, aiding in the drug discovery and development process. Buffer and protein concentration optimization may be required to achieve the best results for specific experimental setups.[3][9][10]
References
- 1. eubopen.org [eubopen.org]
- 2. Thermal unfolding methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thermofluor Stability Assay -Protein Stability [peakproteins.com]
- 5. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 6. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. its.caltech.edu [its.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. Production of unstable proteins through the formation of stable core complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 48-condition buffer screen for protein stability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-54119936 One-Hybrid LBD Assay for RORC
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for a yeast one-hybrid (Y1H) ligand-binding domain (LBD) assay to characterize the interaction of the inverse agonist JNJ-54119936 with the Retinoic Acid-Related Orphan Receptor C (RORC). RORC is a critical transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, making it a key target in autoimmune and inflammatory diseases.[1][2] This document outlines the principles of the assay, a step-by-step experimental protocol, data analysis, and visualization of the key pathways and workflows.
Introduction
The yeast one-hybrid (Y1H) system is a powerful genetic tool for investigating protein-DNA interactions in vivo.[3][4][5] In this specific application, the assay is adapted to screen for and characterize small molecule modulators of the RORC nuclear receptor. The core of this assay is a chimeric receptor consisting of the DNA-binding domain (DBD) of the yeast GAL4 protein fused to the ligand-binding domain (LBD) of human RORC. This fusion protein, upon expression in yeast, can drive the expression of a reporter gene. The constitutive activity of the RORC LBD allows for the identification of inverse agonists, such as this compound, which inhibit this activity.
Principle of the Assay
The this compound RORC one-hybrid LBD assay operates on the following principle:
-
Yeast Strain: A yeast strain is engineered to contain a reporter gene (e.g., Luciferase or β-galactosidase) downstream of a promoter that has binding sites for the GAL4 transcription factor.
-
Expression Plasmid: A second plasmid is introduced into the yeast, which directs the synthesis of a fusion protein composed of the GAL4 DNA-binding domain (DBD) and the RORC ligand-binding domain (LBD).
-
Constitutive Activation: The RORC LBD is constitutively active, meaning that the GAL4-DBD-RORC-LBD fusion protein will bind to the GAL4 promoter and activate the transcription of the reporter gene even in the absence of an exogenous ligand.
-
Inverse Agonist Activity: When an inverse agonist like this compound is introduced, it binds to the RORC LBD, inducing a conformational change that reduces the transcriptional activity of the fusion protein. This results in a dose-dependent decrease in the reporter gene signal.
Data Presentation
The following table summarizes the quantitative data for this compound and its negative control, JNJ-53721590, in the RORC one-hybrid LBD assay.
| Compound | Assay Type | Target | Activity | IC50 | Maximum Inhibition |
| This compound | One-Hybrid LBD Assay | RORC | Inverse Agonist | 30 nM[1][2] | 100% at 6 µM[1][2] |
| JNJ-53721590 | One-Hybrid LBD Assay | RORC | Negative Control | 670 nM | 87% at 6 µM |
Experimental Protocols
This section provides a detailed methodology for the this compound RORC one-hybrid LBD assay.
Materials
-
Yeast Strain: Saccharomyces cerevisiae strain (e.g., YM4271)
-
Reporter Plasmid: pGAL4-luciferase (or pGAL4-lacZ)
-
Expression Plasmid: pGAL4-DBD-RORC-LBD
-
Plasmids for Negative Control: pGAL4-DBD empty vector
-
Yeast Transformation Kit
-
Yeast Growth Media:
-
YPD (Yeast Extract Peptone Dextrose)
-
SD (Synthetic Dextrose) minimal media with appropriate amino acid dropout supplements (e.g., lacking tryptophan and leucine (B10760876) for plasmid selection)
-
-
This compound and JNJ-53721590 (dissolved in DMSO)
-
96-well microplates (opaque for luminescence assays)
-
Luciferase Assay Reagent (e.g., Dual-Glo Luciferase Assay System)
-
Luminometer
Methods
1. Yeast Transformation
-
Co-transform the yeast strain with the reporter plasmid (pGAL4-luciferase) and the expression plasmid (pGAL4-DBD-RORC-LBD) using a standard yeast transformation protocol.
-
Plate the transformed yeast on SD minimal media lacking the appropriate amino acids (e.g., -Trp, -Leu) to select for cells that have taken up both plasmids.
-
Incubate the plates at 30°C for 2-3 days until colonies appear.
-
As a control, transform a separate set of yeast with the reporter plasmid and an empty pGAL4-DBD vector.
2. Assay Procedure
-
Inoculate a single colony from the transformation plate into 5 mL of selective SD minimal media.
-
Grow the culture overnight at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD600 of 0.1 in fresh selective media.
-
Dispense 100 µL of the diluted yeast culture into the wells of a 96-well microplate.
-
Prepare serial dilutions of this compound and the negative control compound in the appropriate selective media containing a final DMSO concentration of ≤1%.
-
Add 1 µL of the compound dilutions to the corresponding wells of the 96-well plate. Include wells with DMSO only as a vehicle control.
-
Incubate the plate at 30°C with shaking for 4-6 hours.
-
After incubation, measure the reporter gene activity. For a luciferase reporter, add the luciferase assay reagent according to the manufacturer's instructions and measure luminescence using a luminometer.
3. Data Analysis
-
Subtract the background luminescence from the control yeast (containing the empty pGAL4-DBD vector).
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity.
-
Plot the normalized reporter activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
RORC Signaling Pathway
Caption: RORC signaling in Th17 cells and inhibition by this compound.
Experimental Workflow
Caption: Workflow for the RORC one-hybrid LBD assay.
Assay Principle Diagram
Caption: Principle of the this compound RORC one-hybrid LBD assay.
References
No Publicly Available Data on In Vivo Administration of JNJ-54119936 in Mouse Models
Comprehensive searches for the compound JNJ-54119936 have yielded no publicly available scientific literature or data regarding its in vivo administration in mouse models. Consequently, the creation of detailed application notes and protocols, as requested, is not possible at this time.
The lack of information prevents the fulfillment of core requirements such as summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways or experimental workflows related to this compound. It is possible that this compound is an internal development code for a compound that has not yet been disclosed in publications, or the identifier may be inaccurate.
For researchers, scientists, and drug development professionals seeking to work with this compound, it is recommended to consult internal documentation or contact the originating institution for access to the necessary data and protocols. Without such information, any attempt to generate application notes would be purely speculative and not based on validated scientific findings.
Application Notes and Protocols for JNJ-54119936 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54119936 is a potent and specific chemical probe for the Retinoic Acid-related Orphan Receptor C (RORC), also known as RORγt. RORC is a nuclear hormone receptor that functions as a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are a critical lineage of T cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2] These cytokines play a central role in the pathogenesis of numerous autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis, by driving inflammation and tissue damage.[3]
This compound acts as an inverse agonist of RORC, effectively repressing its transcriptional activity. This mechanism of action leads to the inhibition of Th17 cell development and a subsequent reduction in the production of pathogenic cytokines. Consequently, this compound is a valuable tool for studying the role of the RORC/Th17/IL-17 axis in various autoimmune disease models and for the preclinical evaluation of potential therapeutic agents targeting this pathway.
Mechanism of Action: RORC Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound. In response to cytokines such as IL-6 and TGF-β, naive T cells are driven to differentiate into Th17 cells. This process is dependent on the activation of the transcription factor RORC. Once activated, RORC promotes the transcription of genes encoding for IL-17A, IL-17F, and IL-22. These cytokines then act on various cell types to mediate inflammation. This compound inhibits RORC, thereby blocking this entire cascade.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound and related RORC inhibitors.
Table 1: In Vitro Potency of this compound [1]
| Assay | Target | IC50 (nM) | Percent Inhibition |
| One-hybrid LBD Assay | RORC | 30 | 100% at 6 µM |
| Human Whole Blood Assay | RORC | 332 | 82% at 10 µM |
Table 2: In Vivo Efficacy of a JNJ RORC Inhibitor in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
Note: Data from a study with a "JNJ" compound in an EAE model, presumed to be highly relevant to this compound.
| Treatment Group | Dose | Route | Mean Clinical Score (Peak) |
| EAE + Vehicle | - | p.o. | ~3.5 |
| EAE + JNJ | 6 mg/kg | p.o. | ~2.0* |
*p < 0.05 compared to vehicle-treated EAE mice.
Experimental Protocols
Detailed methodologies for key experiments using this compound in common autoimmune disease models are provided below.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Preparation of Emulsions:
-
Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid.
-
For the primary immunization, emulsify the collagen solution with an equal volume of CFA.
-
For the booster immunization, emulsify the collagen solution with an equal volume of IFA.
-
-
Induction of Arthritis:
-
On Day 0, immunize mice intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.
-
On Day 21, administer a booster immunization with 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.
-
-
Treatment with this compound:
-
From Day 21 to the end of the study, administer this compound or vehicle daily via oral gavage. A suggested starting dose is 5-10 mg/kg, based on available in vivo data for RORC inhibitors.
-
-
Clinical Assessment:
-
Monitor mice daily or every other day for the onset and severity of arthritis starting from Day 21.
-
Score each paw on a scale of 0-4:
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the termination of the study (e.g., Day 42), collect blood for serum cytokine (e.g., IL-17A) and anti-collagen antibody analysis.
-
Harvest paws for histological assessment of inflammation, pannus formation, and bone/cartilage destruction.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell mediated inflammation and demyelination in the central nervous system.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle
Procedure:
-
Preparation of Emulsion:
-
Prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.
-
Emulsify the MOG35-55 solution with an equal volume of CFA.
-
-
Induction of EAE:
-
On Day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG35-55/CFA emulsion per site.
-
On Day 0 and Day 2, administer Pertussis Toxin (e.g., 200 ng) intraperitoneally.
-
-
Treatment with this compound:
-
For a prophylactic treatment regimen, begin daily administration of this compound (e.g., 6 mg/kg, p.o.) or vehicle on Day 0.
-
For a therapeutic regimen, begin treatment upon the onset of clinical signs (e.g., a score of 1 or 2).
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE starting from Day 7.
-
Score mice on a scale of 0-5:
-
0 = No clinical signs.
-
1 = Limp tail.
-
2 = Hind limb weakness or paresis.
-
3 = Complete hind limb paralysis.
-
4 = Hind limb paralysis and forelimb weakness.
-
5 = Moribund or dead.
-
-
-
Endpoint Analysis:
-
At the termination of the study, perfuse mice and collect the brain and spinal cord for histological analysis of immune cell infiltration and demyelination.
-
Isolate splenocytes for ex vivo restimulation with MOG35-55 to measure cytokine production (e.g., IL-17A, IFN-γ) by ELISA or flow cytometry.
-
Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This model rapidly induces a skin phenotype that mimics human psoriasis, driven by the IL-23/IL-17 axis.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound
-
Vehicle
Procedure:
-
Induction of Psoriasis-like Dermatitis:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back for 6 consecutive days.
-
-
Treatment with this compound:
-
Administer this compound or vehicle daily, either systemically (e.g., oral gavage) or topically, concurrently with the imiquimod application.
-
-
Clinical Assessment:
-
Score the severity of skin inflammation daily based on the Psoriasis Area and Severity Index (PASI). Evaluate erythema, scaling, and thickness of the back skin independently on a scale of 0-4:
-
0 = None
-
1 = Slight
-
2 = Moderate
-
3 = Marked
-
4 = Very marked
-
-
The cumulative score ranges from 0 to 12.
-
Ear thickness can also be measured daily as an indicator of inflammation.
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., Day 7), euthanize the mice.
-
Collect the treated skin for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory infiltrate.
-
Isolate RNA from the skin to quantify the expression of pro-inflammatory cytokines (e.g., Il17a, Il22, Il23a) by qRT-PCR.
-
Measure spleen weight as an indicator of systemic inflammation.
-
Conclusion
This compound is a critical research tool for investigating the role of the RORC/Th17 pathway in autoimmune and inflammatory diseases. The protocols outlined above provide a framework for utilizing this compound in robust and reproducible preclinical models. By inhibiting RORC, this compound allows for the detailed study of the downstream consequences of Th17 pathway blockade, aiding in the validation of this pathway as a therapeutic target and the development of novel treatments for autoimmune disorders.
References
- 1. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Johnson & Johnson seeks first icotrokinra U.S. FDA approval aiming to revolutionize treatment paradigm for adults and adolescents with plaque psoriasis [jnj.com]
Application Notes and Protocols: Flow Cytometry Analysis of Th17 Cells Treated with JNJ-54119936
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17A (IL-17A). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are governed by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).
JNJ-54119936 is a potent and selective inverse agonist of RORγt with a binding affinity (Kd) of 5.3 nM.[1] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a downstream reduction in the expression of Th17 signature cytokines, including IL-17A.[2][3] This application note provides a detailed protocol for the in vitro differentiation of human Th17 cells, treatment with this compound, and subsequent analysis of Th17 cell frequency and cytokine production using multi-color flow cytometry.
Signaling Pathway and Mechanism of Action
The differentiation of naïve CD4+ T cells into Th17 cells is initiated by the cytokines TGF-β and IL-6. This leads to the expression and activation of the transcription factor RORγt. Activated RORγt then drives the transcription of genes encoding key Th17 effector molecules, including IL-17A, IL-17F, and IL-22. This compound, as a RORγt inverse agonist, binds to the ligand-binding domain of RORγt, preventing its transcriptional activation and thereby inhibiting the entire Th17 differentiation program.
Experimental Data
The following tables present representative data on the effect of a RORγt inverse agonist, similar to this compound, on human Th17 cell differentiation and cytokine production. This data is intended to be illustrative of the expected outcomes when performing the described protocols.
Table 1: Effect of RORγt Inverse Agonist on Th17 Cell Frequency and RORγt Expression
| Treatment | Concentration (nM) | % of IL-17A+ cells in CD4+ population (Mean ± SD) | RORγt Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Vehicle (DMSO) | - | 28.5 ± 3.2 | 18,540 ± 2,130 |
| This compound | 1 | 20.1 ± 2.5 | 16,890 ± 1,980 |
| This compound | 10 | 11.3 ± 1.8 | 14,210 ± 1,560 |
| This compound | 100 | 4.2 ± 0.9 | 10,870 ± 1,240 |
| This compound | 1000 | 1.5 ± 0.4 | 8,530 ± 990 |
Table 2: IC50 Values for Inhibition of IL-17A Production
| Compound | Target | Assay | IC50 (nM) |
| JNJ-61803534* | RORγt | 1-hybrid reporter assay | 9.6 ± 6 |
*Data for the structurally similar RORγt inverse agonist JNJ-61803534 is provided as a reference for the expected potency.[2]
Detailed Experimental Protocols
Part 1: Isolation of Human Naïve CD4+ T Cells
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.[4]
-
Naïve CD4+ T Cell Enrichment: Isolate naïve CD4+ T cells from the PBMC population using a magnetic-activated cell sorting (MACS) naïve CD4+ T cell isolation kit.[5][6] This is a negative selection method that depletes non-CD4+ cells and memory CD4+ T cells.
-
Purity Assessment: Assess the purity of the isolated naïve CD4+ T cells (CD4+CD45RA+CD45RO-) by flow cytometry. Purity should be >95%.
Part 2: In Vitro Th17 Differentiation
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 2 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
-
Cell Seeding: Resuspend the purified naïve CD4+ T cells in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Seed the cells at a density of 1 x 10^6 cells/mL (1 x 10^5 cells/well in 100 µL).
-
Th17 Polarization Cocktail: Prepare a 2X Th17 polarizing cocktail containing:
-
Anti-human CD28 antibody (2 µg/mL)
-
Recombinant Human IL-6 (40 ng/mL)
-
Recombinant Human TGF-β1 (10 ng/mL)
-
Recombinant Human IL-23 (40 ng/mL)
-
Recombinant Human IL-1β (20 ng/mL)
-
Anti-human IL-4 antibody (20 µg/mL)
-
Anti-human IFN-γ antibody (20 µg/mL)
-
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI medium. A vehicle control (DMSO) should also be prepared.
-
Treatment and Differentiation: Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells. Immediately after, add 50 µL of the 2X Th17 polarizing cocktail to all wells except for the unstimulated control wells. The final volume in each well should be 200 µL.
-
Incubation: Culture the cells for 6-7 days at 37°C in a humidified incubator with 5% CO2.
Part 3: Restimulation and Intracellular Staining
-
Restimulation: On the day of analysis, restimulate the cells to enhance cytokine detection. Add Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and Ionomycin (1 µg/mL) to each well.
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (5 µg/mL) or Monensin (2 µM), for the final 4-6 hours of culture.
-
Cell Harvest: Harvest the cells by centrifugation and wash them with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Surface Staining:
-
Incubate the cells with a fixable viability dye to exclude dead cells from the analysis.
-
Stain for surface markers by incubating the cells with fluorescently conjugated antibodies against CD4 (e.g., anti-human CD4-PerCP-Cy5.5) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
Permeabilize the cells using a permeabilization buffer (e.g., a saponin-based buffer) for 15 minutes at room temperature.
-
-
Intracellular Staining:
-
Incubate the fixed and permeabilized cells with fluorescently conjugated antibodies against intracellular targets:
-
Anti-human IL-17A (e.g., anti-human IL-17A-PE)
-
Anti-human RORγt (e.g., anti-human RORγt-APC)
-
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Part 4: Flow Cytometry Acquisition and Analysis
-
Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Data Analysis: Quantify the percentage of IL-17A+ and RORγt+ cells within the CD4+ T cell population for each treatment condition. Calculate the Mean Fluorescence Intensity (MFI) for RORγt.
Experimental Workflow
Conclusion
This application note provides a comprehensive framework for assessing the in vitro efficacy of the RORγt inverse agonist this compound on human Th17 cell differentiation and function. The detailed protocols for cell isolation, culture, and flow cytometric analysis will enable researchers to reliably quantify the inhibitory effects of this compound. The expected outcome is a dose-dependent reduction in the frequency of IL-17A-producing Th17 cells and a decrease in the expression of RORγt, consistent with the mechanism of action of this compound. This methodology is crucial for the preclinical evaluation of RORγt inhibitors as potential therapeutics for Th17-mediated autoimmune and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. ulab360.com [ulab360.com]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
ELISA protocol for IL-17A measurement after JNJ-54119936 treatment
Title: Quantification of Interleukin-17A (IL-17A) in Cell Culture Supernatants Following JNJ-54119936 Treatment Using a Sandwich ELISA Protocol
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of inflammatory pathways and the evaluation of therapeutic agents targeting IL-17A.
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] It is a key mediator in recruiting neutrophils and other immune cells to sites of inflammation and stimulates the production of other inflammatory mediators such as IL-6 and chemokines.[3][4] The signaling cascade of IL-17A is initiated by its binding to a heterodimeric receptor complex, IL-17RA/IL-17RC.[3][5][6] This interaction recruits the adaptor protein Act1, leading to the activation of downstream pathways including NF-κB and MAPKs, which ultimately results in the transcription of pro-inflammatory genes.[5][7]
Given its central role in inflammation, IL-17A is a significant target for therapeutic intervention. This compound is a therapeutic agent under investigation for its potential to modulate inflammatory responses. Based on available information for similar Janssen compounds such as JNJ-61178104, it is characterized as a bispecific antibody designed to bind to and neutralize human IL-17A.[1][2][8] By binding to IL-17A, this compound is expected to block the cytokine from engaging with its receptor, thereby inhibiting the downstream inflammatory signaling cascade.
This application note provides a detailed protocol for the quantitative measurement of IL-17A in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This method is essential for evaluating the efficacy of this compound in reducing IL-17A levels in in vitro models.
Signaling Pathway
The following diagram illustrates the IL-17A signaling pathway and the proposed mechanism of action for this compound.
Caption: IL-17A signaling pathway and this compound inhibition.
Experimental Protocol: IL-17A Sandwich ELISA
This protocol is a general guideline based on commercially available human and mouse IL-17A ELISA kits.[3][5][6][9][10][11] Researchers should always refer to the specific instructions provided with their chosen kit.
Materials Required
-
IL-17A ELISA Kit (containing pre-coated 96-well plate, detection antibody, HRP conjugate, standards, buffers, substrate, and stop solution)
-
Cell culture supernatants from cells treated with vehicle or this compound
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and sterile tips
-
Deionized water
-
Wash bottle or automated plate washer
-
Absorbent paper
Sample Preparation
-
Culture appropriate cells (e.g., peripheral blood mononuclear cells (PBMCs), T-helper 17 (Th17) cells) under conditions that stimulate IL-17A production.
-
Treat cells with varying concentrations of this compound or a vehicle control for a predetermined incubation period.
-
Collect the cell culture medium.
-
Centrifuge the samples for 20 minutes at 1000 x g at 2-8°C to remove cells and debris.[5]
-
Aliquot the supernatant and store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[4][9]
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffer, standards, and working solutions of detection antibody and HRP conjugate as per the kit manufacturer's instructions.
-
Standard Curve: Prepare a serial dilution of the IL-17A standard to create a standard curve. The typical range is between 15 pg/mL and 1000 pg/mL.[4]
-
Sample Addition: Add 100 µL of each standard, blank (sample diluent), and cell culture supernatant sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.[5]
-
Incubation: Cover the plate with a sealer and incubate for 90-120 minutes at room temperature or 37°C, as specified by the kit protocol.[5][6]
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer (~300 µL per well). After the final wash, remove any remaining buffer by inverting the plate and blotting it on clean absorbent paper.[3][6]
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody working solution to each well. Cover the plate and incubate for 60 minutes.[5][6]
-
Washing: Repeat the wash step as described in step 5.
-
HRP Conjugate: Add 100 µL of the Streptavidin-HRP conjugate working solution to each well. Cover the plate and incubate for 30 minutes in the dark.[3][6]
-
Washing: Repeat the wash step, increasing the number of washes to 5-7 times.[3]
-
Substrate Addition: Add 90-100 µL of TMB Substrate Reagent to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing the color to develop.[5][6]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader. A reference wavelength of 540 nm or 570 nm can be used for subtraction to correct for optical imperfections in the plate.[6]
Data Analysis and Presentation
-
Standard Curve: Calculate the average OD for each standard and blank. Subtract the mean OD of the blank from all other OD values. Plot the corrected OD values against the corresponding IL-17A concentrations to generate a standard curve. A four-parameter logistic (4-PL) curve fit is recommended.
-
Sample Concentration: Interpolate the IL-17A concentration in each sample from the standard curve.
-
Correction for Dilution: Multiply the interpolated concentration by any dilution factor used during sample preparation to obtain the final concentration.
-
Data Summary: Summarize the quantitative results in a table for clear comparison.
Hypothetical Data Summary
The following table presents hypothetical data illustrating the expected dose-dependent effect of this compound on IL-17A secretion from stimulated Th17 cells.
| Treatment Group | Concentration (nM) | Mean IL-17A (pg/mL) | Standard Deviation (SD) | % Inhibition |
| Vehicle Control | 0 | 854.2 | 56.3 | 0% |
| This compound | 0.1 | 683.5 | 41.2 | 20.0% |
| This compound | 1 | 451.8 | 35.7 | 47.1% |
| This compound | 10 | 127.6 | 18.9 | 85.1% |
| This compound | 100 | 34.1 | 9.5 | 96.0% |
| Isotype Control | 100 | 849.5 | 61.0 | 0.5% |
Experimental Workflow Diagram
The diagram below outlines the major steps of the experimental and data analysis workflow.
Caption: Workflow for IL-17A measurement after this compound treatment.
Conclusion
The sandwich ELISA protocol described provides a robust and quantitative method for assessing the efficacy of this compound in neutralizing IL-17A in in vitro systems. Accurate measurement of IL-17A is crucial for understanding the dose-response relationship and the inhibitory potential of this therapeutic antibody. Adherence to the specific kit instructions and careful execution of the protocol are essential for obtaining reliable and reproducible results.
References
- 1. Characterization of concurrent target suppression by JNJ-61178104, a bispecific antibody against human tumor necrosis factor and interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of concurrent target suppression by JNJ-61178104, a bispecific antibody against human tumor necrosis factor and interleukin-17A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 4. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. A Phase 2 randomized open-label active-controlled study of JNJ-90301900 in combination with chemoradiation followed by durvalumab in locally advanced and unresectable Stage III non-small cell lung cancer | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
JNJ-54119936 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of JNJ-54119936, a potent RORγ (RORc) inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 10 mM.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.58022 mg of this compound (Molecular Weight: 580.22 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and fully dissolved before use.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Q4: Can I dissolve this compound in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. To prepare working solutions in aqueous media, it is best to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock into the aqueous buffer or media.
Q5: What is the mechanism of action of this compound?
A5: this compound is a RORγ (Retinoic Acid-Related Orphan Receptor γ) inverse agonist with a Kd of 5.3 nM.[1][3] It functions by binding to the ligand-binding domain of RORγt, which is a key transcription factor for the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2][4] By inhibiting RORγt activity, this compound suppresses the Th17/IL-17 pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution in aqueous media. | The final concentration of this compound in the aqueous media exceeds its solubility limit. The final percentage of DMSO is too low to maintain solubility. | - Ensure the final concentration of this compound is within a soluble range for your specific aqueous medium. This may require empirical testing. - Keep the final DMSO concentration in your experimental setup as high as tolerable for your cells or assay, typically below 0.5% to avoid solvent-induced toxicity. - When diluting, add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. - Consider using a surfactant or solubilizing agent, but be sure to test for its effects on your experimental system. |
| Compound appears insoluble in DMSO at the recommended concentration. | The compound may not be fully dissolved. The quality of the DMSO may be poor (e.g., contains water). | - Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. - Use high-purity, anhydrous DMSO. - If the issue persists, try preparing a more dilute stock solution (e.g., 5 mM) and confirm solubility before proceeding to higher concentrations. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. Multiple freeze-thaw cycles of the stock solution. | - Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles.[2] - Protect the stock solution from light. - Before use, briefly centrifuge the vial to ensure all the solution is at the bottom. - It is recommended to use DMSO stocks for up to 3-6 months when stored at -20°C; activity should be tested for older stocks.[2] |
| Cell toxicity or off-target effects observed. | The concentration of DMSO in the final working solution is too high. The concentration of this compound is too high. | - Prepare a vehicle control with the same final concentration of DMSO to assess the solvent's effect on your cells. - Aim for a final DMSO concentration of ≤ 0.5% in your cellular assays. - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your experiment. The recommended in vitro assay concentration is up to 1 µM.[2] |
Quantitative Solubility Data
| Solvent | Maximum Solubility | Reference |
| DMSO | 10 mM | [1][2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO:
-
Calculate the required mass: The molecular weight of this compound is 580.22 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 580.22 g/mol = 0.00058022 g = 0.58022 mg.
-
-
Weigh the compound: Accurately weigh out 0.58022 mg of this compound powder using a calibrated analytical balance.
-
Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C.
Visualizations
Caption: Mechanism of action for this compound as a RORγ inverse agonist.
Caption: Workflow for troubleshooting this compound solubility issues.
References
- 1. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
How to prepare a stable stock solution of JNJ-54119936
For researchers, scientists, and drug development professionals, the proper preparation and storage of compound stock solutions are critical for ensuring experimental reproducibility and the integrity of results. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for preparing a stable stock solution of JNJ-54119936.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 10 mM.
Q2: What is the optimal storage condition for a this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C. It is also advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q3: For how long is a this compound DMSO stock solution stable?
A3: When stored at -20°C, DMSO stock solutions are generally stable for up to 3-6 months. To ensure the activity of the compound, it is recommended to test the activity of stocks that have been stored for longer periods or have undergone more than two freeze-thaw cycles.
Q4: Can I use other solvents to prepare a stock solution of this compound?
A4: While DMSO is the recommended solvent, the solubility of this compound in other solvents such as ethanol (B145695) or methanol (B129727) has not been widely reported. It is recommended to perform small-scale solubility tests before preparing a large-volume stock solution in an alternative solvent.
Q5: My this compound powder is difficult to weigh accurately for a small volume stock solution. What should I do?
A5: For small quantities, it is often more accurate to dissolve the entire contents of the vial in a precise volume of DMSO to create a concentrated primary stock solution. This primary stock can then be further diluted to the desired working concentration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not fully dissolve in DMSO. | 1. Insufficient mixing. 2. Compound requires more energy to dissolve. 3. DMSO has absorbed moisture (is not anhydrous). | 1. Vortex the solution for several minutes. 2. Briefly sonicate the solution in a water bath. 3. Gently warm the solution to 30-40°C. 4. Use fresh, anhydrous DMSO. |
| Precipitate forms in the stock solution upon storage. | 1. The solution is supersaturated. 2. The storage temperature is too low, causing the DMSO to freeze and the compound to precipitate. 3. The DMSO has absorbed water over time. | 1. Gently warm the solution and vortex until the precipitate redissolves. Consider preparing a slightly less concentrated stock solution. 2. Store at the recommended -20°C. Avoid lower temperatures that can cause DMSO to freeze (freezing point: 18.5°C). 3. Ensure the vial is tightly sealed. Use fresh, anhydrous DMSO for future preparations. |
| Inconsistent experimental results using the stock solution. | 1. Degradation of the compound due to multiple freeze-thaw cycles. 2. Inaccurate initial weighing or dilution. 3. The compound has degraded over a long storage period. | 1. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 2. Re-calculate the required mass and volume. Ensure balances and pipettes are calibrated. 3. Prepare a fresh stock solution. |
Quantitative Data Summary
| Parameter | Value |
| Molecular Weight | 580.22 g/mol |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Maximum Stock Concentration | 10 mM |
| Recommended Storage Temperature | -20°C |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, you will need to dissolve 5.8022 mg of this compound in 1 mL of DMSO.
-
Calculation:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 580.22 g/mol x 1000 mg/g = 5.8022 mg
-
-
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh 5.8022 mg of this compound powder into the tube.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Close the tube tightly and vortex the solution for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage:
-
Once the compound is fully dissolved, aliquot the 10 mM stock solution into smaller, single-use, sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: Simplified RORC signaling pathway inhibited by this compound.
Common experimental problems with JNJ-54119936
Disclaimer: While this guide is structured to address common experimental challenges with a hypothetical P2X7 antagonist, it is important for researchers to be aware that publicly available information identifies JNJ-54119936 as a chemical probe for RORC (Retinoic Acid-Related Orphan Receptor C), a nuclear hormone receptor.[1] The following troubleshooting information is based on general principles and common issues observed with the broader class of P2X7 receptor antagonists and is intended to serve as a general guide for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a P2X7 receptor antagonist like this compound?
A1: P2X7 receptors are ATP-gated ion channels.[2][3] When activated by high concentrations of extracellular ATP, often present in inflammatory environments, these receptors open to allow the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[3][4] This initial channel opening can trigger downstream signaling events, including the activation of the NLRP3 inflammasome and the subsequent processing and release of pro-inflammatory cytokines such as IL-1β and IL-18.[5] Prolonged activation leads to the formation of a larger, non-selective pore that can accommodate molecules up to 900 Da, which can ultimately lead to cell death.[2][6] A P2X7 antagonist is designed to block these ATP-induced events.
Q2: At what concentration should I start my in vitro experiments?
A2: The optimal concentration for a new P2X7 antagonist should be determined empirically. However, as a starting point, you can refer to the IC₅₀ values of other well-characterized P2X7 antagonists. Many potent antagonists show activity in the nanomolar to low micromolar range. It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 10-50 µM) to determine the IC₅₀ in your specific assay system.
Q3: Why am I observing different potency for this compound in different cell lines?
A3: Discrepancies in potency across different cell lines can be attributed to several factors:
-
P2X7 Receptor Expression Levels: The level of P2X7 receptor expression can vary significantly between cell types. Cells with higher receptor density may require higher antagonist concentrations for effective inhibition.
-
Species Differences: If you are using cell lines from different species (e.g., human, mouse, rat), the antagonist may have different affinities for the P2X7 receptor orthologs.[7] It is crucial to determine the species selectivity of your antagonist.
-
Cell Signaling Context: The downstream signaling pathways coupled to the P2X7 receptor can differ between cell types, potentially influencing the observed functional effect of the antagonist.[4]
Troubleshooting Guide
Issue 1: Inconsistent or Noisy Data in Calcium Influx Assays
-
Potential Cause: Uneven dye loading, phototoxicity, or issues with cell adherence.
-
Troubleshooting Steps:
-
Optimize Dye Loading: Ensure a consistent incubation time and temperature for loading your calcium-sensitive dye (e.g., Fluo-4 AM). Wash cells gently but thoroughly to remove extracellular dye.
-
Check Cell Health and Adherence: Visually inspect your cells before the assay to ensure they form a healthy, confluent monolayer. Poorly adhered cells can lift during the assay, leading to artifacts.
-
Use Appropriate Agonist Concentration: Use an EC₈₀ concentration of the P2X7 agonist (e.g., BzATP) to ensure a robust and reproducible signal.
-
Include Proper Controls: Always include a positive control (agonist alone) and a negative control (vehicle) on every plate.
-
Issue 2: My antagonist is potent in vitro but shows no efficacy in my in vivo model.
-
Potential Cause: Poor pharmacokinetic properties, species-specific differences in potency, or the animal model is not suitable.
-
Troubleshooting Steps:
-
Evaluate Pharmacokinetics: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The antagonist may not be reaching the target tissue at a sufficient concentration or for a long enough duration.
-
Confirm In Vivo Target Engagement: If possible, measure the occupancy of the P2X7 receptor in your animal model after dosing to confirm that the drug is reaching its target.
-
Verify Species Selectivity: The antagonist may be significantly less potent against the rodent P2X7 receptor compared to the human receptor.[7][8] It is essential to test the potency of the antagonist on the relevant species' receptor.
-
Re-evaluate the Animal Model: The P2X7 receptor may not play a critical role in the specific disease model you are using, or functional redundancy with other pathways may mask the effect of P2X7 inhibition.
-
Issue 3: I am observing a cellular phenotype that is not consistent with P2X7 receptor inhibition.
-
Potential Cause: The compound may have off-target effects.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a dose-response experiment to verify that the compound inhibits a known P2X7-mediated event in your system (e.g., ATP-induced pore formation).[4]
-
Use a Structurally Unrelated Antagonist: Test another known P2X7 antagonist with a different chemical scaffold. If the unexpected phenotype is unique to your compound, it is more likely to be an off-target effect.[4]
-
Perform a Rescue Experiment: If the unexpected phenotype involves the downregulation of a specific pathway, try to rescue the phenotype by activating a downstream component of that pathway.[4]
-
Consult Kinase Profiling Data: If available, review broad kinase screening data to identify potential off-target kinases.[4]
-
Data Presentation
Table 1: Comparative Potency of Various P2X7 Receptor Antagonists
| Antagonist | Human P2X7 IC₅₀ | Mouse P2X7 IC₅₀ | Rat P2X7 IC₅₀ | Assay Type | Reference |
| A-438079 | ~10 nM | ~100 nM | ~10 nM | Calcium Influx | |
| Brilliant Blue G (BBG) | ~10 µM | ~200 nM | ~50 nM | Calcium Influx | |
| A-740003 | 40 nM | - | 18 nM | Calcium Influx | [9] |
| AZ11645373 | Potent | Weak | Weak | Ethidium Accumulation | [7] |
| JNJ-47965567 | High Affinity | - | High Affinity | Radioligand Binding | [3][8] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell type, agonist concentration, and assay format.
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay
This assay measures the ability of a P2X7 antagonist to inhibit agonist-induced calcium influx.
-
Cell Preparation: Seed HEK293 cells stably expressing the P2X7 receptor of the desired species (human, mouse, or rat) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with an assay buffer (e.g., HBSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: After washing to remove excess dye, add varying concentrations of the test antagonist to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a P2X7 receptor agonist (e.g., BzATP at its EC₈₀ concentration for each species) to the wells.
-
Data Acquisition: Immediately begin kinetic reading of fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration and determine the IC₅₀ value.
Protocol 2: In Vitro Pore Formation (YO-PRO-1 Uptake) Assay
This assay assesses the antagonist's ability to prevent the formation of the P2X7 receptor-associated large membrane pore.[10]
-
Cell Preparation: Seed a suitable cell line (e.g., J774 or THP-1 macrophages) in a 96-well plate. For THP-1 cells, differentiation with PMA for 24-48 hours is recommended to upregulate P2X7 receptor expression.[10]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.
-
Agonist and Dye Addition: Add the P2X7 agonist (e.g., ATP or BzATP) along with the fluorescent dye YO-PRO-1 to the wells.
-
Data Acquisition: Measure the fluorescence intensity at a specific time point (e.g., 15-60 minutes) after agonist addition using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence indicates the uptake of YO-PRO-1 through the P2X7 pore. Calculate the percentage of inhibition by the antagonist to determine the IC₅₀ value.
Protocol 3: In Vitro IL-1β Release Assay
This assay measures the downstream consequence of P2X7 receptor activation and the inhibitory effect of an antagonist on this process.[5]
-
Cell Preparation: Culture a monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).
-
Priming: Prime the cells with lipopolysaccharide (LPS) for several hours to induce pro-IL-1β expression.
-
Antagonist Treatment: Wash the cells and pre-incubate them with varying concentrations of the P2X7 antagonist for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatants.
-
Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration and determine the IC₅₀ value.
Visualizations
Caption: P2X7 receptor signaling pathway.
Caption: Experimental workflow for P2X7 antagonist evaluation.
Caption: Troubleshooting decision tree for P2X7 antagonist experiments.
References
- 1. eubopen.org [eubopen.org]
- 2. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models for the Investigation of P2X7 Receptors [mdpi.com]
- 9. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Optimizing JNJ-54119936 incubation time for Th17 inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-54119936 for the effective inhibition of Th17 cell differentiation and function. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is the master transcription factor essential for the differentiation of T helper 17 (Th17) cells.[3][4] By binding to the ligand-binding domain of RORγt, this compound blocks its transcriptional activity, thereby preventing the expression of key Th17-associated cytokines such as IL-17A, IL-17F, and IL-22.[3][5] This ultimately leads to the inhibition of Th17 cell differentiation and their pro-inflammatory functions.
Q2: What is the recommended starting concentration and incubation time for this compound in a Th17 differentiation assay?
A2: Based on available in vitro data for RORγt inverse agonists, a starting concentration range of 1 nM to 1 µM is recommended for this compound. The IC50 value for this compound in a human whole blood assay has been reported as 332 nM.[2] For Th17 differentiation assays, a standard incubation time is 72 hours to allow for the full differentiation of naive CD4+ T cells into Th17 cells and to observe significant inhibition of IL-17A production.[5] However, the optimal concentration and incubation time should be determined empirically for your specific experimental setup by performing a dose-response and a time-course experiment.
Q3: How can I determine the optimal incubation time for this compound in my experiment?
A3: To determine the optimal incubation time, a time-course experiment is highly recommended. This involves treating differentiating Th17 cells with a fixed, effective concentration of this compound and measuring Th17 inhibition at multiple time points (e.g., 24, 48, 72, and 96 hours). The ideal incubation time will be the earliest point at which a maximal and stable inhibitory effect on Th17 differentiation (e.g., IL-17A secretion) is observed without significant cytotoxicity.
Q4: How do I assess the cytotoxicity of this compound in my T cell cultures?
A4: It is crucial to distinguish between specific inhibition of Th17 differentiation and general cytotoxicity. This can be assessed by including a cell viability assay in your experimental workflow. Common methods include:
-
Trypan Blue Exclusion: A simple method to count viable cells.
-
MTT or WST-1 Assays: Colorimetric assays that measure metabolic activity.
-
Live/Dead Staining with Flow Cytometry: Using viability dyes (e.g., Propidium Iodide, 7-AAD, or fixable viability dyes) to differentiate between live and dead cells. It is advisable to run a cytotoxicity assay in parallel with your Th17 inhibition assay, using the same concentrations of this compound.[6]
Q5: Can this compound inhibit the function of already differentiated Th17 cells?
A5: Yes, RORγt inverse agonists have been shown to not only inhibit the differentiation of naive T cells into Th17 cells but also to suppress the production of IL-17A from already differentiated Th17 cells.[5] To test this, you can differentiate Th17 cells for 72 hours, then wash the cells and incubate them with this compound for a further 24-72 hours before restimulating and measuring cytokine production.
Experimental Protocols
Protocol 1: In Vitro Human Th17 Differentiation and Inhibition Assay
This protocol describes the differentiation of human naive CD4+ T cells into Th17 cells and the assessment of inhibition by this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol
-
Human Th17 polarizing cytokines: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-1β (10 ng/mL), IL-23 (20 ng/mL)
-
Anti-human CD3 and Anti-human CD28 antibodies (plate-bound or bead-based)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom culture plates
Methodology:
-
Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Cell Plating: Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.
-
Treatment with this compound: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Th17 Differentiation: Add the Th17 polarizing cytokine cocktail to all wells except for the negative control (Th0) wells, which receive only anti-CD3/CD28 stimulation.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
Endpoint Analysis:
-
ELISA for IL-17A: Collect the culture supernatant and measure the concentration of IL-17A using a commercially available ELISA kit.
-
Flow Cytometry: For intracellular cytokine staining, restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin). Then, stain for surface markers (e.g., CD4), followed by fixation, permeabilization, and intracellular staining for IL-17A and RORγt.
-
Protocol 2: Time-Course Experiment for Optimizing Incubation Time
This protocol outlines the steps to determine the optimal incubation duration for this compound.
Methodology:
-
Set up the Th17 Differentiation Assay: Prepare a larger-scale Th17 differentiation assay as described in Protocol 1, with a fixed, effective concentration of this compound (e.g., 300 nM) and a vehicle control.
-
Time-Point Collection: At designated time points (e.g., 24, 48, 72, and 96 hours), harvest the supernatant and cells from a subset of the wells for each condition.
-
Analysis:
-
Analyze the supernatant for IL-17A concentration by ELISA.
-
Analyze the cells for the percentage of IL-17A+ and RORγt+ cells by flow cytometry.
-
Assess cell viability at each time point using a suitable method (e.g., Trypan Blue or a viability dye for flow cytometry).
-
-
Data Interpretation: Plot the IL-17A concentration and the percentage of IL-17A+ cells against the incubation time. The optimal incubation time is the point at which the inhibitory effect of this compound is maximal and plateaus, without a significant decrease in cell viability compared to the vehicle control.
Data Presentation
Table 1: Example Data for this compound Dose-Response at 72 hours
| This compound (nM) | IL-17A (pg/mL) | % Inhibition of IL-17A | Cell Viability (%) |
| 0 (Vehicle) | 1500 ± 120 | 0 | 95 ± 3 |
| 1 | 1350 ± 110 | 10 | 94 ± 4 |
| 10 | 900 ± 85 | 40 | 93 ± 3 |
| 100 | 300 ± 45 | 80 | 91 ± 5 |
| 1000 | 150 ± 30 | 90 | 88 ± 6 |
Table 2: Example Data for Time-Course of this compound (300 nM) Inhibition
| Incubation Time (h) | IL-17A (pg/mL) - Vehicle | IL-17A (pg/mL) - this compound | % Inhibition |
| 24 | 450 ± 50 | 300 ± 40 | 33 |
| 48 | 980 ± 90 | 400 ± 55 | 59 |
| 72 | 1550 ± 130 | 350 ± 45 | 77 |
| 96 | 1600 ± 150 | 340 ± 50 | 79 |
Visualizations
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no IL-17A production in the vehicle control group. | 1. Inefficient Th17 differentiation. | - Ensure the quality and activity of the polarizing cytokines. - Optimize the concentration of anti-CD3/CD28 antibodies. - Check the purity of the isolated naive CD4+ T cells. - Extend the culture period to 96 or 120 hours. |
| 2. Suboptimal cell density. | - Titrate the initial cell seeding density. | |
| High variability between replicate wells. | 1. Inconsistent cell seeding. | - Ensure a homogenous cell suspension before and during plating. - Use calibrated pipettes and consistent pipetting techniques. |
| 2. "Edge effect" in the 96-well plate. | - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Inconsistent inhibition by this compound. | 1. Compound precipitation. | - Visually inspect the media for any precipitate after adding this compound. - Prepare fresh stock solutions and ensure complete dissolution in DMSO before diluting in media. |
| 2. Inaccurate dilutions. | - Prepare fresh serial dilutions for each experiment. - Use calibrated pipettes. | |
| High cytotoxicity observed at effective concentrations. | 1. Compound is cytotoxic at the tested concentrations. | - Perform a full dose-response curve to determine the therapeutic window (effective concentration vs. cytotoxic concentration). - Analyze earlier time points to see if the cytotoxicity is time-dependent. |
| 2. Solvent (DMSO) toxicity. | - Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). | |
| No inhibitory effect of this compound observed. | 1. Compound degradation. | - Store the this compound stock solution properly (aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| 2. Incorrect concentration range. | - Test a wider range of concentrations, including higher concentrations. | |
| 3. Assay timing is not optimal. | - Perform a time-course experiment to ensure the endpoint is measured when inhibition is maximal. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Function of Proinflammatory TH17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of JNJ-54119936 in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of JNJ-54119936 in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a chemical probe that acts as an antagonist of the Retinoic Acid-Related Orphan Receptor C (RORC, also known as RORγ). RORC is a nuclear hormone receptor and a key transcription factor involved in the development of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] By binding to the ligand-binding domain of RORC, this compound inhibits its transcriptional activity.
Q2: How selective is this compound for RORC?
This compound demonstrates high selectivity for RORC. In in vitro binding assays, it showed potent activity against the RORC ligand-binding domain with a dissociation constant (qKD) of 5.3 nM.[1] In contrast, it was not active against the related receptors RORA and RORB (both with qKD > 75 µM).[1] Furthermore, a nuclear receptor screen did not show significant agonism or antagonism at concentrations up to 3 µM.[1] Screening against a panel of 50 kinases and another panel of 50 diverse targets also showed less than 50% inhibition at 10 µM, suggesting a favorable selectivity profile.[1]
Q3: What is the recommended concentration of this compound to use in cell-based assays?
For most cell-based assays, a concentration of up to 1 µM is recommended.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: Is there a negative control compound available for this compound?
Yes, JNJ-53721590 is the recommended negative control for this compound.[1] It is structurally related to this compound but is inactive against RORC. Using this negative control is essential to distinguish on-target RORC-mediated effects from potential off-target or non-specific effects of the chemical scaffold.
Troubleshooting Guide
Problem 1: I am observing significant cytotoxicity or a decrease in cell viability after treating my cells with this compound.
-
Question: Is this expected?
-
Answer: While this compound has been shown to be selective, high concentrations or prolonged exposure can lead to cytotoxicity in some cell lines. RORC inhibition itself can also impact the viability of certain cell types, particularly those dependent on RORC signaling for survival.
-
-
Troubleshooting Steps:
-
Confirm the concentration: Double-check your calculations and dilution series to ensure you are using the intended concentration.
-
Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from 10 nM to 10 µM) to determine the IC50 for cytotoxicity in your specific cell line.
-
Use the negative control: Treat cells with the same concentrations of the negative control compound, JNJ-53721590. If you observe similar cytotoxicity with the negative control, the effect is likely off-target and related to the chemical scaffold.
-
Reduce incubation time: If possible for your experimental endpoint, reduce the duration of exposure to this compound.
-
Assess apoptosis/necrosis: Use assays such as Annexin V/PI staining or caspase activity assays to determine the mechanism of cell death.
-
Problem 2: My results with this compound are inconsistent between experiments.
-
Question: What could be causing this variability?
-
Answer: Inconsistent results can stem from several factors, including compound stability, cell culture conditions, and assay variability.
-
-
Troubleshooting Steps:
-
Compound handling and storage: this compound should be stored as a dry powder or as DMSO stock solutions (up to 10 mM) at -20°C.[1] Avoid repeated freeze-thaw cycles of the DMSO stock; it is recommended to use only one freeze-thaw cycle per aliquot.[1]
-
Cell culture consistency: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
Assay controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
DMSO concentration: Ensure that the final concentration of DMSO is consistent across all wells, including vehicle controls, and is below a level that affects cell viability or the assay readout (typically <0.5%).
-
Problem 3: I am not observing the expected biological effect of RORC inhibition in my cell-based assay.
-
Question: Why might this compound appear to be inactive?
-
Answer: A lack of an observable effect could be due to several reasons, including low RORC expression in your cell model, insufficient compound concentration, or the specific endpoint being measured is not strongly regulated by RORC.
-
-
Troubleshooting Steps:
-
Confirm RORC expression: Verify the expression of RORC in your cell line at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot or flow cytometry) levels.
-
Optimize compound concentration: As mentioned previously, perform a dose-response experiment to ensure you are using an appropriate concentration to achieve RORC inhibition.
-
Use a positive control for the pathway: If possible, use a known activator of the RORC pathway (e.g., a relevant cytokine) to confirm that the pathway is functional in your cells.
-
Measure a direct target gene: Assess the expression of a known RORC target gene (e.g., IL17A) to confirm target engagement and downstream pathway modulation.
-
Use the provided cellular assays as a benchmark: The one-hybrid LBD assay (IC50 = 30 nM) and the human whole blood assay (IC50 = 332 nM) can serve as reference points for the expected potency of this compound in a cellular context.[1]
-
Quantitative Data Summary
| Parameter | This compound | JNJ-53721590 (Negative Control) | Reference |
| Target | RORC | Inactive | [1] |
| In Vitro Binding Potency (qKD) | 5.3 nM | Not Active | [1] |
| Selectivity vs. RORA (qKD) | > 75 µM | Not Applicable | [1] |
| Selectivity vs. RORB (qKD) | > 75 µM | Not Applicable | [1] |
| One-Hybrid LBD Assay (IC50) | 30 nM | Not Active | [1] |
| Human Whole Blood Assay (IC50) | 332 nM | Not Active | [1] |
| Recommended In Vitro Concentration | Up to 1 µM | Up to 1 µM | [1] |
Experimental Protocols
ThermoFluor (Differential Scanning Fluorimetry) Binding Assay
This assay measures the thermal stability of the RORC ligand-binding domain (LBD) in the presence of a ligand.
-
Purify the RORC LBD protein.
-
Prepare a reaction mixture containing the purified RORC LBD, a fluorescent dye (e.g., SYPRO Orange), and the test compound (this compound or JNJ-53721590) at various concentrations in a suitable buffer.
-
Place the reaction mixture in a real-time PCR instrument.
-
Increase the temperature incrementally and monitor the fluorescence of the dye.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the compound indicates binding.
-
Calculate the dissociation constant (qKD) from the dose-dependent shift in Tm.
One-Hybrid LBD Assay
This is a cell-based reporter assay to measure the antagonist activity of a compound on the RORC LBD.
-
Use a reporter cell line (e.g., HEK293) that is engineered to express a fusion protein consisting of the Gal4 DNA-binding domain and the RORC LBD.
-
These cells also contain a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activating sequence (UAS).
-
Seed the cells in a multi-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound or the negative control.
-
Include a known RORC agonist or a constitutively active RORC construct to induce reporter gene expression.
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the reporter signal.
Visualizations
Caption: RORC signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting workflow for potential off-target effects.
References
Interpreting unexpected results with JNJ-54119936
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving JNJ-54119936, a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor C (RORC). This guide is intended to help researchers interpret unexpected results and optimize their experimental protocols.
Introduction to this compound
This compound is a chemical probe that targets RORC, a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathophysiology of various autoimmune and inflammatory diseases due to their production of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22. As an inverse agonist, this compound inhibits the constitutive activity of RORC, leading to the suppression of Th17 cell development and their effector functions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inverse agonist of RORC. It binds to the ligand-binding domain of RORC, inducing a conformational change that promotes the recruitment of co-repressors and destabilizes the binding of co-activators to the receptor. This leads to a decrease in the transcription of RORC target genes, such as those encoding for IL-17A and IL-17F.[1][3]
Q2: What is the recommended in vitro concentration range for this compound?
A2: For in vitro assays, it is recommended to use this compound at concentrations up to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions.
Q3: Is there a negative control compound available for this compound?
A3: Yes, JNJ-53721590 is the recommended negative control for this compound. This compound is structurally related but lacks significant RORC inhibitory activity, making it ideal for distinguishing on-target from off-target effects.
Q4: How should I store this compound?
A4: this compound should be stored as a dry powder or as a DMSO stock solution (e.g., 10 mM) at -20°C. To maintain compound integrity, it is recommended to limit the number of freeze-thaw cycles of the DMSO stock solutions.
Q5: Has this compound been tested in vivo?
A5: Yes, this compound has been tested in rats with intravenous (i.v.) and oral (p.o.) administration at doses of 1 mg/kg and 5 mg/kg, respectively.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | IC50 | Maximum Inhibition |
| One-hybrid LBD Assay | 30 nM | 100% at 6 µM |
| Human Whole Blood Assay | 332 nM | 82% at 10 µM |
Data sourced from EUbOPEN Chemical Probes.
Troubleshooting Guide
Unexpected Result 1: No Inhibition of IL-17A Secretion in Activated T-cells
Q: We are treating our activated primary human T-cells with this compound up to 1 µM, but we do not observe a decrease in IL-17A secretion as measured by ELISA. What could be the reason?
A: Several factors could contribute to the lack of an observable effect. A systematic troubleshooting approach is recommended.
Potential Causes and Solutions:
-
Compound Integrity:
-
Solution: Verify the integrity and activity of your this compound stock. If the compound has been stored for an extended period or subjected to multiple freeze-thaw cycles, its potency may be compromised. Prepare a fresh DMSO stock from a new powder aliquot.
-
-
Cell Culture Conditions:
-
Solution: Ensure that your Th17 polarizing conditions are optimal. The differentiation of Th17 cells is dependent on a specific cytokine cocktail (e.g., TGF-β, IL-6, IL-23).[4] Confirm the activity of your recombinant cytokines.
-
-
Assay Timing:
-
Solution: The timing of this compound addition is critical. For optimal inhibition of Th17 differentiation, the compound should be added at the beginning of the culture period along with the polarizing cytokines.
-
-
Cell Health:
-
Solution: High concentrations of DMSO or the compound itself can be toxic to primary cells. Assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%).
-
-
Assay Sensitivity:
-
Solution: Your ELISA may not be sensitive enough to detect subtle changes in IL-17A levels. Verify the sensitivity of your ELISA kit and ensure that your sample concentrations fall within the linear range of the standard curve.
-
Caption: Troubleshooting logic for lack of IL-17A inhibition.
Unexpected Result 2: High Background Signal in Cellular Thermal Shift Assay (CETSA)
Q: We are performing a CETSA to confirm target engagement of this compound with RORC, but we are observing a high background signal, making it difficult to interpret the results. What could be causing this?
A: High background in CETSA can be due to several factors related to sample preparation and processing.
Potential Causes and Solutions:
-
Incomplete Cell Lysis:
-
Solution: Ensure complete cell lysis to release the target protein. Optimize your lysis buffer and consider mechanical disruption methods like sonication or freeze-thaw cycles.
-
-
Non-specific Antibody Binding:
-
Solution: If using an antibody-based detection method (e.g., Western blot), optimize your blocking conditions and antibody concentrations. Include appropriate controls, such as an isotype control antibody.
-
-
Protein Aggregation:
-
Solution: Protein aggregation upon heating can lead to high background. Ensure your lysis buffer contains sufficient detergent and consider adding a mild reducing agent.
-
-
Suboptimal Heating Gradient:
-
Solution: The temperature gradient used for CETSA is critical. Perform a preliminary experiment with a broad temperature range to identify the optimal melting temperature of RORC in your experimental system.
-
Experimental Protocols
Protocol 1: In Vitro Human Th17 Cell Differentiation
This protocol provides a general framework for the differentiation of human naïve CD4+ T-cells into Th17 cells.
-
Isolation of Naïve CD4+ T-cells: Isolate naïve CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Cell Plating: Plate the purified naïve CD4+ T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
T-cell Activation: Add anti-CD3/CD28 beads or plate-bound anti-CD3 and soluble anti-CD28 antibodies to activate the T-cells.
-
Th17 Polarization: To induce Th17 differentiation, add the following cytokines to the culture medium:
-
TGF-β (1-5 ng/mL)
-
IL-6 (20-50 ng/mL)
-
IL-23 (10-20 ng/mL)
-
IL-1β (10-20 ng/mL)
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies (to block Th1 and Th2 differentiation, respectively).
-
-
Compound Treatment: Add this compound and the negative control JNJ-53721590 at the desired concentrations at the time of cell plating and activation.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Analysis: After incubation, harvest the cells and supernatant for downstream analysis, such as flow cytometry for intracellular IL-17A and RORC expression, or ELISA for secreted IL-17A in the supernatant.
Caption: Experimental workflow for in vitro Th17 differentiation.
Protocol 2: IL-17A Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a sandwich ELISA to quantify IL-17A in cell culture supernatants.[5]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IL-17A overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add your cell culture supernatants and a serial dilution of recombinant human IL-17A standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for human IL-17A. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant IL-17A standards. Use the standard curve to calculate the concentration of IL-17A in your samples.
Signaling Pathway
Caption: Simplified RORC signaling pathway in Th17 cells.
References
- 1. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 5. elkbiotech.com [elkbiotech.com]
JNJ-54119936 stability in different cell culture media
Welcome to the technical support center for JNJ-54119936. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various cell culture media and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor C (RORC, also known as RORγt). RORC is a key transcription factor that governs the differentiation of Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines such as IL-17A and IL-17F. By inhibiting RORC activity, this compound can suppress the Th17 immune response, making it a valuable tool for research in autoimmune and inflammatory diseases.
Q2: Why is it critical to assess the stability of this compound in my specific cell culture media?
Understanding the stability of this compound in your experimental setup is crucial for the accurate interpretation of results. If the compound degrades over the course of an experiment, the effective concentration exposed to the cells will decrease, potentially leading to a misinterpretation of its potency and efficacy. Stability studies help establish a true concentration-response relationship.
Q3: What are the primary factors that can affect the stability of this compound in cell culture media?
Several factors can influence the stability of a small molecule like this compound in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.
-
Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.[1][2]
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is advisable to handle this compound in subdued light and store stock solutions in amber vials.
-
Dissolved Oxygen: The presence of oxygen in the media can lead to oxidative degradation of susceptible compounds.
Q4: In which cell culture media has the stability of this compound been evaluated?
Currently, there is no publicly available data specifically detailing the stability of this compound in different cell culture media. Therefore, it is highly recommended that researchers perform their own stability assessment under their specific experimental conditions. The protocol provided in this guide will walk you through this process.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to compound stability during cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity. | Compound degradation in the culture medium over the incubation period. | Perform a stability study by incubating this compound in cell-free media over a time course and analyze its concentration by HPLC or LC-MS/MS.[3] If unstable, consider shortening the experiment duration or replenishing the compound with fresh media at set intervals. |
| Precipitation is observed after adding this compound to the media. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Try using a lower final concentration. Optimize the dilution method by performing a serial dilution in pre-warmed (37°C) media instead of adding a concentrated DMSO stock directly.[4] Always use pre-warmed media.[4] |
| High variability between experimental replicates. | Inconsistent sample handling or incomplete solubilization of the compound. | Ensure uniform mixing of the media after adding the compound and precise timing for all experimental steps.[5] Visually inspect stock solutions for any precipitate before use. Prepare fresh stock solutions regularly. |
| Unexpected cytotoxicity at various concentrations. | The solvent (e.g., DMSO) may be at a toxic concentration. Degradation products of this compound might be cytotoxic. | Ensure the final concentration of the solvent is non-toxic to your cell line (typically <0.1% for DMSO).[3] Run a vehicle control (media with solvent only) to assess solvent toxicity. If degradation is confirmed, identifying the degradation products may be necessary. |
Data Presentation: this compound Stability
While specific data for this compound is not available, the following tables illustrate how to present stability data once it has been generated from your own experiments.
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Mean % Remaining (± SD) | Half-life (t½) in hours |
| 0 | 100 ± 0 | \multirow{5}{*}{> 48} |
| 2 | 98.5 ± 1.2 | |
| 8 | 95.2 ± 2.5 | |
| 24 | 91.8 ± 3.1 | |
| 48 | 88.4 ± 2.8 |
Table 2: Stability of this compound (10 µM) in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | Mean % Remaining (± SD) | Half-life (t½) in hours |
| 0 | 100 ± 0 | \multirow{5}{*}{> 48} |
| 2 | 99.1 ± 0.8 | |
| 8 | 96.5 ± 1.9 | |
| 24 | 93.2 ± 2.2 | |
| 48 | 90.1 ± 3.5 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your cell culture medium of choice using HPLC or LC-MS/MS.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (a structurally similar, stable compound)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Pre-warm your complete cell culture medium to 37°C. Dilute the stock solution into the pre-warmed media to your final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection and Processing: At each designated time point, remove one tube. To quench any further degradation and precipitate proteins, add a 3-fold excess of cold acetonitrile containing a known concentration of an internal standard.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Analysis: Carefully transfer the supernatant to HPLC vials. Analyze the concentration of the parent this compound compound using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
RORC Signaling Pathway
Experimental Workflow for Stability Assessment
References
Preventing JNJ-54119936 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with JNJ-54119936, a potent and selective RORC (Retinoic Acid-Related Orphan Receptor C) inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a chemical probe and a potent RORC inverse agonist with a dissociation constant (Kd) of 5.3 nM.[1] RORC is a nuclear hormone receptor that acts as a key transcription factor in the development of Th17 cells and the production of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.[1]
Q2: What are the basic chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
Q3: How should I store this compound?
A3: this compound should be stored as a dry powder or as a DMSO stock solution at -20°C.[1] To maintain compound integrity, it is highly recommended to aliquot DMSO stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q4: In what solvent is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to a concentration of 10 mM.[1] Its solubility in aqueous solutions is low, which can lead to precipitation when diluting DMSO stock solutions into aqueous buffers or cell culture media.
Troubleshooting Guide: Preventing Precipitation in Aqueous Solutions
A common challenge encountered when working with hydrophobic compounds like this compound is its precipitation upon dilution from a DMSO stock into an aqueous medium. This "crashing out" occurs because the compound's solubility limit is exceeded as the percentage of DMSO decreases.
Issue: Immediate or delayed precipitation of this compound in my aqueous experimental buffer or cell culture medium.
Below is a troubleshooting workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Explanations and Recommendations:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium.[2] |
| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly and quickly to a large volume of aqueous medium causes a rapid change in solvent polarity, leading to the compound "crashing out".[3] | Perform a "reverse dilution".[3] Add the small volume of your DMSO stock dropwise into the full volume of your pre-warmed, gently vortexing aqueous buffer or medium. This allows for rapid dispersion and minimizes localized high concentrations of the compound in a low-DMSO environment. |
| Low Final DMSO Concentration | While high DMSO concentrations can be toxic to cells, a very low final concentration may not be sufficient to keep the compound in solution. | For cell-based assays, the final DMSO concentration should typically be kept below 0.5%, and ideally below 0.1%.[2] If precipitation is a persistent issue, a slightly higher but still non-toxic final DMSO concentration might be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Temperature of Medium | The solubility of many compounds, including this compound, can be lower in cold solutions. | Always use pre-warmed (e.g., 37°C) cell culture media or experimental buffers for dilutions.[2][3] |
| Interaction with Media Components | Components of complex media (e.g., salts, proteins in serum) can sometimes interact with the compound and reduce its solubility. | If possible, test the solubility in a simpler buffer (e.g., PBS) first. When using serum-containing media, ensure thorough and immediate mixing upon dilution. |
Data Presentation
Chemical and Solubility Data for this compound
| Property | Value | Source |
| Target | RORC (Retinoic Acid-Related Orphan Receptor C) | [1] |
| Molecular Weight | 580.22 g/mol | [1] |
| Recommended Stock Solution | 10 mM in 100% anhydrous DMSO | [1] |
| Storage | -20°C (dry powder or DMSO stock) | [1] |
| In Vitro Assay Concentration | Up to 1 µM | [1] |
| Human Whole Blood Assay IC50 | 332 nM | [1] |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions from a 10 mM DMSO stock for use in aqueous-based assays, such as a human whole blood assay. The key is a stepwise, reverse dilution method to prevent precipitation.
Caption: Workflow for preparing this compound working solutions.
Methodology:
-
Prepare 10 mM Stock Solution:
-
Calculate the required mass of this compound powder for your desired volume of 10 mM stock solution (Molecular Weight = 580.22 g/mol ).
-
Add the appropriate volume of 100% anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Brief sonication may be used if necessary.
-
Aliquot into single-use volumes and store at -20°C.
-
-
Prepare Working Solution (Example for a 1 µM final concentration with 0.1% DMSO):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (e.g., 100 µM) by diluting the 10 mM stock 1:100 in 100% DMSO.
-
Pre-warm your final aqueous buffer (e.g., PBS or cell culture medium) to 37°C.
-
For a final volume of 1 mL, place 999 µL of the pre-warmed aqueous buffer into a sterile tube.
-
While gently vortexing the buffer, add 1 µL of the 100 µM intermediate stock solution dropwise.
-
Visually inspect the solution to ensure it is clear and free of precipitate.
-
Use the final working solution immediately in your experiment.
-
Protocol: RORC-Mediated Cytokine Release in a Human Whole Blood Assay
This protocol is a representative method for assessing the inhibitory effect of this compound on cytokine production in human whole blood, a relevant cellular context for a RORC inhibitor.
-
Blood Collection: Collect fresh human whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Compound Preparation: Prepare a series of working concentrations of this compound (e.g., from 1 nM to 1 µM) in the appropriate cell culture medium (e.g., RPMI-1640) using the reverse dilution method described above. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each this compound working solution or vehicle control (medium with the same final DMSO concentration) in triplicate.
-
Gently mix the collected whole blood by inversion and add 90 µL to each well.
-
Mix the plate on a shaker for 1-2 minutes.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
-
Stimulation:
-
Prepare a stimulation cocktail to induce Th17 differentiation and IL-17 production (e.g., a cocktail of anti-CD3/anti-CD28 antibodies, or a cytokine cocktail like IL-1β, IL-6, and IL-23).
-
Add the stimulation cocktail to all wells except the unstimulated controls.
-
Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the concentration of IL-17A (and other relevant cytokines) in the supernatant using a suitable immunoassay, such as ELISA or a multiplex bead-based assay.
-
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage inhibition of IL-17A production against the log of the this compound concentration.
Signaling Pathway Diagram
RORC plays a central role in the differentiation of T-helper 17 (Th17) cells, which are critical for immune responses but are also implicated in autoimmune diseases. This compound, as a RORC inverse agonist, inhibits this pathway.
Caption: RORC signaling pathway in Th17 cell differentiation.
References
Technical Support Center: Cell Viability Assays for JNJ-54119936 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-54119936 in cell viability assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a chemical probe that acts as an inhibitor of the Retinoic Acid-Related Orphan Receptor C (RORC)[1]. RORC is a key transcription factor involved in the differentiation of Th17 cells, which are a type of T helper cell that produces pro-inflammatory cytokines like IL-17A and IL-17F[1]. By inhibiting RORC, this compound can suppress the development and function of Th17 cells[2][3]. Therefore, its primary effect on cell populations, particularly immune cells, is expected to be a reduction in Th17 cell-mediated inflammatory responses. In some contexts, RORC inhibition has also been associated with the induction of apoptosis (programmed cell death) in thymocytes[2][4].
Q2: Which cell viability assays are recommended for use with this compound?
Several common cell viability assays can be used with this compound. The choice of assay depends on the cell type, experimental goals, and available equipment. The most commonly used assays include:
-
Metabolic Assays (Tetrazolium-based):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the reduction of MTT to a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): These are second-generation tetrazolium dyes that produce a water-soluble formazan, simplifying the protocol.
-
-
ATP-Based Luminescence Assays:
Q3: What are the typical cell types used in experiments with this compound?
Given that this compound targets RORC, a key regulator of Th17 cell differentiation, the most relevant cell types for these studies are immune cells, particularly:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolated CD4+ T cells
-
Lymphocyte cell lines
These cells are often cultured in suspension, which requires specific considerations for cell viability assays.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered when performing cell viability assays with this compound.
A. General Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. | - Ensure the cell suspension is homogenous before and during plating by gentle mixing. - For suspension cells, gently swirl the plate after seeding to ensure even distribution. |
| 2. Edge effects: Evaporation from the outer wells of the microplate. | - Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| 3. Pipetting errors: Inaccurate or inconsistent pipetting of cells, compound, or reagents. | - Calibrate pipettes regularly. - Use a multichannel pipette for adding reagents to minimize variability. | |
| Low signal or no response to this compound | 1. Sub-optimal cell health: Cells are not in the exponential growth phase or have a low viability to begin with. | - Use cells with high viability (>90%) and ensure they are in the logarithmic growth phase.[8] - Optimize cell seeding density to avoid overgrowth or nutrient depletion during the experiment.[9][10][11] |
| 2. Incorrect this compound concentration: The concentration used may be too low to elicit a response. | - Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working range. | |
| 3. Insufficient incubation time: The treatment duration may not be long enough to observe an effect on cell viability. | - Extend the incubation time with this compound (e.g., 48 or 72 hours) and perform a time-course experiment. |
B. Assay-Specific Troubleshooting
1. MTT/XTT/MTS Assays
| Problem | Possible Cause | Recommended Solution |
| High background absorbance | 1. Phenol (B47542) red interference: Phenol red in the culture medium can contribute to the absorbance reading. | - Use phenol red-free medium for the duration of the assay.[12] - If using medium with phenol red, run a "medium-only" blank for background subtraction. |
| 2. This compound absorbance: The compound itself may absorb light at the same wavelength as the formazan product. | - Run a "compound in medium" control (without cells) at all tested concentrations to determine if this compound contributes to the absorbance. Subtract this value from the experimental readings. | |
| 3. Precipitation of MTT in medium: This can occur in certain media formulations like RPMI.[12] | - If precipitation is observed, consider using a different culture medium for the assay or switch to an XTT or MTS assay which have better solubility. | |
| Incomplete formazan crystal dissolution (MTT assay) | 1. Insufficient mixing: The formazan crystals are not fully dissolved in the solubilization solution (e.g., DMSO). | - After adding the solubilization solution, mix thoroughly by pipetting up and down until all purple crystals are dissolved. |
| 2. Low temperature: The solubilization solution may be too cold. | - Ensure the solubilization solution is at room temperature before adding it to the wells. |
2. CellTiter-Glo® (ATP-Based) Assay
| Problem | Possible Cause | Recommended Solution |
| Low luminescent signal | 1. Low cell number: The number of viable cells is below the detection limit of the assay. | - Increase the initial cell seeding density. The CellTiter-Glo® assay is highly sensitive and can detect as few as 15 cells, but optimal density should be determined for each cell type.[5] |
| 2. ATP degradation: ATP is rapidly degraded upon cell death. | - Ensure the assay is performed promptly after the treatment period. | |
| 3. Incomplete cell lysis: The reagent has not effectively lysed all cells to release ATP. | - After adding the CellTiter-Glo® reagent, mix the plate on an orbital shaker for a few minutes to ensure complete lysis.[7] | |
| High background luminescence | 1. Contaminated reagents: Bacterial or fungal contamination in the medium or reagents can contribute to ATP levels. | - Use sterile techniques and fresh, sterile reagents. |
| 2. This compound interference with luciferase: The compound may directly inhibit or activate the luciferase enzyme. | - Run a control with this compound in a cell-free system with a known amount of ATP to check for direct effects on the luciferase reaction.[13] |
III. Experimental Protocols
A. MTT Assay Protocol for Suspension Cells (e.g., Lymphocytes)
-
Cell Seeding:
-
Prepare a single-cell suspension of your immune cells in complete culture medium.
-
Determine the optimal seeding density by performing a preliminary experiment with a range of cell concentrations.[9][10] A typical starting point for lymphocytes is 1 x 10^5 to 5 x 10^5 cells/well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control, add 100 µL of medium with the same final concentration of the solvent (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of DMSO or another suitable solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
B. CellTiter-Glo® Luminescent Cell Viability Assay Protocol for Suspension Cells
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
IV. Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: Workflow for MTT Cell Viability Assay.
Caption: Troubleshooting High Background Signal.
Caption: Simplified RORC Signaling Pathway.
References
- 1. eubopen.org [eubopen.org]
- 2. Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. promega.com [promega.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. e-roj.org [e-roj.org]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulatory effects of ATP and luciferin on firefly luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling JNJ-54119936
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the RORC inhibitor, JNJ-54119936. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues when working with this compound.
Storage and Handling
-
Q: How should I store this compound?
-
Q: How stable are DMSO stock solutions of this compound?
-
A: DMSO stock solutions of this compound are stable for 3-6 months when stored at -20°C.[1] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1] If a stock solution is older than 6 months or has undergone more than two freeze-thaw cycles, its activity should be re-verified before use.[1]
-
-
Q: What are the general safety precautions for handling this compound?
-
A: As a potent research compound, this compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[2] Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn.[2] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[2]
-
Experimental Troubleshooting
-
Q: I am not observing the expected inhibition of IL-17A production in my Th17 differentiation assay. What could be the reason?
-
A: There are several potential reasons for a lack of efficacy:
-
Compound Inactivity: Ensure your this compound stock solution is within its recommended stability period and has not undergone excessive freeze-thaw cycles.[1] Consider preparing a fresh stock solution.
-
Suboptimal Assay Conditions: Verify the concentration of cytokines used for Th17 differentiation (e.g., TGF-β, IL-6, IL-23) and the incubation time.[2][3][4] The timing of compound addition is also critical; it should be added at the start of the differentiation process.
-
Cell Viability Issues: High concentrations of the compound or DMSO may be toxic to the cells. Perform a dose-response curve to determine the optimal non-toxic concentration. It is recommended to use this compound at concentrations up to 1 µM in in vitro assays.[1]
-
Incorrect Cell Stimulation: Ensure that the T cells are properly activated (e.g., with anti-CD3/CD28 antibodies) to induce differentiation.
-
-
-
Q: My experimental results show high variability between replicates. What can I do to improve consistency?
-
A: High variability can be caused by several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Cell Plating Density: Uneven cell distribution in the wells can lead to variability. Ensure a homogenous cell suspension before plating.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, you can avoid using the outermost wells or fill them with sterile PBS.
-
Inconsistent Reagent Mixing: Thoroughly mix all reagents and cell suspensions before use.
-
-
-
Q: I am observing unexpected off-target effects in my experiments. How can I confirm the specificity of this compound?
-
A: To confirm that the observed effects are due to the inhibition of RORC, consider the following controls:
-
Use a Negative Control Compound: JNJ-53721590 is a structurally related but inactive compound that can be used as a negative control.[1]
-
Perform a Rescue Experiment: If possible, overexpressing a constitutively active form of RORC could potentially rescue the phenotype induced by this compound.
-
Analyze Downstream Targets: Measure the expression of known RORC target genes, such as IL17A, IL17F, and IL22, to confirm on-target activity.[1]
-
-
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. In Vitro Human Th17 Cell Differentiation Assay
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)
-
Recombinant human IL-6, TGF-β, IL-23, and IL-1β
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies
-
This compound
-
DMSO (vehicle control)
-
-
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Seed the naive CD4+ T cells at a density of 1 x 10^5 cells/well in the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Prepare the Th17 differentiation cocktail containing:
-
Recombinant human IL-6 (e.g., 20-50 ng/mL)
-
Recombinant human TGF-β (e.g., 1-5 ng/mL)
-
Recombinant human IL-23 (e.g., 20-50 ng/mL)
-
Recombinant human IL-1β (e.g., 10-20 ng/mL)
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies (e.g., 10 µg/mL each)
-
-
Prepare serial dilutions of this compound in the Th17 differentiation cocktail. Include a vehicle control (DMSO) at the same final concentration.
-
Add the differentiation cocktail containing the compound or vehicle to the cells.
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants for cytokine analysis (e.g., IL-17A ELISA) or harvest the cells for flow cytometry or gene expression analysis.
-
2. IL-17A Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the measurement of IL-17A in cell culture supernatants.
-
Materials:
-
Human IL-17A ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)
-
Cell culture supernatants from the Th17 differentiation assay
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.[5][6][7][8]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at room temperature.[7][8]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.[7][8]
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.[7][8]
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-17A in the samples by interpolating from the standard curve.
-
Quantitative Data Summary
| Parameter | This compound |
| Molecular Weight | 580.22 g/mol [1] |
| Recommended In Vitro Concentration | Up to 1 µM[1] |
| IC50 (One-hybrid LBD assay) | 30 nM[1] |
| IC50 (Human Whole Blood assay) | 332 nM[1] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the RORC signaling pathway and a general experimental workflow for testing this compound.
Caption: RORC signaling pathway in Th17 cell differentiation and its inhibition by this compound.
Caption: General experimental workflow for evaluating the effect of this compound on Th17 cells.
References
- 1. eubopen.org [eubopen.org]
- 2. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 4. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 5. rndsystems.com [rndsystems.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. raybiotech.com [raybiotech.com]
- 8. portal.cytodocs.com [portal.cytodocs.com]
Validation & Comparative
JNJ-54119936 and Other RORC Inhibitors: A Comparative Guide
The retinoic acid-related orphan receptor C (RORC, also known as RORγ) and its isoform RORγt are key transcription factors in the differentiation and function of T helper 17 (Th17) cells. These cells are pivotal in the pathogenesis of various autoimmune and inflammatory diseases through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). Consequently, the inhibition of RORC/RORγt has emerged as a promising therapeutic strategy. This guide provides a comparative overview of Janssen's RORC inhibitor, JNJ-54119936, and other notable RORC inhibitors that have been in development, supported by available preclinical and clinical data. Due to the limited publicly available data for this compound, this guide will also extensively feature data on another potent Janssen RORγt inverse agonist, JNJ-61803534, to provide a more comprehensive comparison.
RORC Signaling Pathway and Inhibitor Action
RORγt is the master regulator of Th17 cell differentiation. Upon stimulation by cytokines like IL-6 and TGF-β, naïve T cells increase the expression of RORγt. This transcription factor then binds to ROR response elements (ROREs) in the promoter regions of genes encoding for pro-inflammatory cytokines, primarily IL-17A, IL-17F, and IL-22, initiating a downstream inflammatory cascade. RORC inhibitors, typically inverse agonists, bind to the ligand-binding domain of RORC, preventing its transcriptional activity and thereby suppressing the inflammatory response.
Comparative Performance of RORC Inhibitors
The following tables summarize key in vitro potency and selectivity data for this compound, JNJ-61803534, and other notable RORC inhibitors. Direct comparison should be approached with caution due to variations in assay conditions between different studies.
Table 1: In Vitro Potency of RORC Inhibitors
| Compound | Target Assay | IC50 (nM) | Species | Reference |
| This compound | 1-hybrid LBD assay | 30 | Human | [1] |
| Human whole blood assay | 332 | Human | [1] | |
| JNJ-61803534 | RORγt Reporter Assay | 9.6 | Human | [2][3] |
| IL-17A Production (hCD4+) | 19 | Human | [4] | |
| BMS-986251 | RORγt GAL4 Reporter Assay | 12 | Human | [5] |
| IL-17 Human Whole Blood Assay | 24 | Human | [5] | |
| VTP-43742 | IL-17A Secretion (hPBMCs) | 18 | Human | [6] |
| Human Whole Blood Assay | 192 | Human | [6] | |
| GSK2981278 | IL-17A/IL-22 Secretion (Th17 skewing) | 3.2 | Human | [7] |
| IL-17 Production (hPBMC) | 63 | Human | [7] |
Table 2: Selectivity Profile of RORC Inhibitors
| Compound | RORα IC50 (µM) | RORβ IC50 (µM) | Fold Selectivity (RORα/RORγt) | Fold Selectivity (RORβ/RORγt) | Reference |
| This compound | >75 | >75 | >2500 | >2500 | [1] |
| JNJ-61803534 | >2 | >2 | >208 | >208 | [3] |
| BMS-986251 | >10 | >10 | >833 | >833 | [5] |
| VTP-43742 | >1000-fold vs RORγt | >1000-fold vs RORγt | >1000 | >1000 | [6] |
| GSK2981278 | Not specified | Not specified | Highly selective | Highly selective | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
RORγt Reporter Gene Assay
This assay is used to determine the in vitro potency of a compound to inhibit RORγt-mediated transcription.
-
Principle: A host cell line (e.g., HEK293T) is co-transfected with an expression vector for the RORγt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD) and a reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). An active RORγt-LBD-GAL4-DBD fusion protein binds to the UAS and drives luciferase expression. Inhibitors block this interaction, leading to a decrease in the luminescent signal.
-
Protocol Outline:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with the RORγt-LBD-GAL4-DBD expression vector and the UAS-luciferase reporter vector. A control plasmid expressing Renilla luciferase is often included for normalization.
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound or vehicle control (DMSO).
-
Cell Lysis and Luciferase Assay: Following incubation, cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then used to generate a dose-response curve and calculate the IC50 value.[9][10][11]
-
Human Th17 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.
-
Principle: Naïve CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells (e.g., stimulation with anti-CD3/CD28 antibodies in the presence of IL-6 and TGF-β). The level of Th17 differentiation is quantified by measuring the production of IL-17A.
-
Protocol Outline:
-
Isolation of Naïve CD4+ T cells: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture and Differentiation: The isolated cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies and supplemented with Th17-polarizing cytokines (e.g., IL-6, TGF-β). Test compounds at various concentrations are added at the beginning of the culture.
-
Measurement of IL-17A: After several days of culture, the supernatant is collected to measure secreted IL-17A by ELISA or other immunoassays. Alternatively, intracellular IL-17A can be measured by flow cytometry after restimulation and treatment with a protein transport inhibitor.[12][13]
-
Data Analysis: The amount of IL-17A produced in the presence of the inhibitor is compared to the vehicle control to determine the IC50 value.
-
Human Whole Blood Assay
This ex vivo assay measures the effect of a compound on cytokine production in a more physiologically relevant matrix.
-
Principle: Whole blood from healthy donors is stimulated to induce the production of IL-17A from T cells. The inhibitory effect of a test compound is then measured.
-
Protocol Outline:
-
Blood Collection: Fresh heparinized whole blood is collected from healthy volunteers.
-
Compound Incubation and Stimulation: The whole blood is incubated with various concentrations of the test compound. Subsequently, a stimulant (e.g., anti-CD3/CD28 antibodies or a cocktail of cytokines) is added to induce IL-17A production.
-
Cytokine Measurement: After an incubation period, plasma is separated, and the concentration of IL-17A is measured by a sensitive immunoassay (e.g., ELISA or Luminex).[14][15]
-
Data Analysis: The levels of IL-17A in compound-treated samples are compared to vehicle-treated samples to calculate the percent inhibition and determine the IC50.
-
Discussion and Conclusion
The development of small molecule RORC inhibitors represents a promising therapeutic avenue for a range of autoimmune diseases. This compound and JNJ-61803534 from Janssen are potent and selective RORγt inhibitors.[1][3] The available data for JNJ-61803534, in particular, demonstrates robust in vitro and in vivo activity, supporting its progression into clinical development.[16]
When compared to other RORC inhibitors such as BMS-986251, VTP-43742, and GSK2981278, JNJ-61803534 exhibits comparable in vitro potency in inhibiting RORγt activity and IL-17 production.[5][6][7] However, the development of many RORC inhibitors has been hampered by challenges related to safety, including concerns about off-target effects and potential liver toxicity.[17][18] For instance, the development of VTP-43742 was halted due to observations of reversible transaminase elevations in patients.[18] Similarly, preclinical studies with BMS-986251 raised concerns about thymic lymphomas.
The successful development of a RORC inhibitor will depend on achieving a therapeutic window that balances potent on-target efficacy with a favorable safety profile. The comprehensive preclinical and early clinical characterization of JNJ-61803534 suggests a promising profile in this regard. Further clinical investigation is necessary to fully elucidate the therapeutic potential of JNJ-61803534 and other RORC inhibitors in treating autoimmune and inflammatory diseases. The data presented in this guide provides a valuable comparative resource for researchers and drug development professionals in the field of RORC-targeted therapies.
References
- 1. eubopen.org [eubopen.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pipeline - Development pipeline | Johnson & Johnson [investor.jnj.com]
- 5. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of JNJ-61803534, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. [Table], RORα and RORα/γ Inverse Agonist Probes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Janssen Highlights Innovative Oncology Portfolio and Pipeline of Oral, Biologic and Cell Therapies Through ASCO20 Virtual Scientific Program [prnewswire.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BMS-986251 / BMS [delta.larvol.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Small Molecule RORC Antagonists in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of several small molecule Retinoic Acid Receptor-Related Orphan Receptor C (RORC) antagonists. RORC, a nuclear receptor, is a key transcription factor for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as IL-17A, making it a prime target for the treatment of autoimmune diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
While this guide aims to be comprehensive, it is important to note that publicly available data for some compounds, such as JNJ-54119936, is limited. Our extensive search did not yield any specific preclinical or clinical data for a compound with this designation. Therefore, a direct comparison with this compound is not feasible at this time. The following sections will focus on a selection of other well-characterized small molecule RORC antagonists for which experimental data is available in the public domain.
RORC Signaling Pathway and Therapeutic Intervention
The RORC signaling pathway is integral to the inflammatory cascade in several autoimmune diseases. Upon activation, RORC drives the expression of genes that promote the differentiation and function of Th17 cells. Small molecule RORC antagonists act by binding to the ligand-binding domain of the RORC protein, thereby inhibiting its transcriptional activity. This leads to a reduction in Th17 cell populations and a decrease in the production of inflammatory cytokines.
Comparative Efficacy Data
The following tables summarize publicly available in vitro and in vivo efficacy data for selected small molecule RORC antagonists. Direct comparison between compounds should be approached with caution due to variations in experimental conditions and assays used across different studies.
Table 1: In Vitro Potency of Small Molecule RORC Antagonists
| Compound | Assay Type | Target Species | IC50 (nM) | Reference |
| Compound 1 | TR-FRET | Human | 1.2 | [1] |
| Compound 2 | TR-FRET | Human | 0.3 | [1] |
| VTP-43742 | Not Specified | Not Specified | Not Publicly Available | [2] |
| GSK2981278 | Not Specified | Human | Not Publicly Available | [3] |
| PF-06763809 | Not Specified | Human | Not Publicly Available | [4] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer
Table 2: Efficacy in Preclinical Models of Autoimmune Disease
| Compound | Animal Model | Disease | Key Efficacy Endpoint | Result | Reference |
| Digoxin | Urethane-induced lung cancer | Lung Cancer | Reduced tumor development | Significant reduction in tumor burden | [5] |
| GSK2981278 | Imiquimod-induced psoriasis-like model | Psoriasis | Reduction in skin thickness and pro-inflammatory cytokines | Significant reduction in epidermal hyperplasia and IL-17A/F, IL-22, IL-1β levels | [3] |
| BIO-0554019 | Acute IL-1/IL-23 challenge | In vivo inflammation | Inhibition of serum IL-17 | Dose-dependent inhibition of IL-17 production | [6] |
Table 3: Clinical Efficacy in Psoriasis
| Compound | Phase | Primary Endpoint | Result | Reference |
| VTP-43742 | Phase 2 | PASI-75 at Week 4 | 25-30% of patients achieved PASI-75 | [2] |
| PF-06763809 (topical) | Phase 1 | Change in psoriatic skin infiltrate thickness | No significant difference from vehicle | [4] |
PASI-75: 75% reduction in the Psoriasis Area and Severity Index score.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of RORC antagonist efficacy.
In Vitro RORC Ligand Binding Assay (TR-FRET)
This assay is designed to measure the ability of a compound to disrupt the interaction between the RORC ligand-binding domain (LBD) and a cofactor peptide.
Protocol:
-
Recombinant human RORC-LBD tagged with a donor fluorophore (e.g., Europium) is combined with a biotinylated cofactor peptide (e.g., RIP140) labeled with an acceptor fluorophore (e.g., Allophycocyanin) in an assay buffer.
-
The test compound is serially diluted and added to the mixture.
-
The reaction is incubated at room temperature to allow for binding equilibrium to be reached.
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Inhibition of the FRET signal by the test compound is used to calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the RORC-LBD/cofactor interaction.[1]
Human Th17 Polarization Assay
This assay assesses the ability of a compound to inhibit the differentiation of naive CD4+ T cells into IL-17-producing Th17 cells.
Protocol:
-
Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
The cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines such as IL-1β, IL-6, IL-23, and TGF-β.
-
The test compound or vehicle control (e.g., DMSO) is added to the culture medium at various concentrations.
-
After a period of incubation (typically 3-5 days), the cells are re-stimulated (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
The percentage of IL-17A-producing cells is determined by intracellular cytokine staining and flow cytometry.[1] The concentration of secreted IL-17A in the culture supernatant can also be measured by ELISA.
In Vivo Imiquimod-Induced Psoriasis-Like Mouse Model
This model is used to evaluate the efficacy of RORC antagonists in a setting that mimics the inflammatory skin condition of psoriasis.
Protocol:
-
A daily topical dose of imiquimod (B1671794) cream is applied to the shaved back and/or ear of mice for a set number of days (e.g., 5-7 days) to induce a psoriasis-like skin inflammation.
-
The test compound is administered to the mice, either systemically (e.g., oral gavage) or topically, starting before or at the same time as the imiquimod application.
-
Disease severity is assessed daily by scoring erythema, scaling, and skin thickness.
-
At the end of the study, skin biopsies are collected for histological analysis (e.g., measurement of epidermal thickness) and for measuring the expression of pro-inflammatory genes (e.g., Il17a, Il17f, Il22) by quantitative PCR.[3]
Conclusion
Small molecule RORC antagonists represent a promising therapeutic strategy for a range of autoimmune diseases. While clinical validation is still ongoing for many of these compounds, the preclinical data consistently demonstrate their ability to modulate the Th17 pathway and reduce inflammation. The lack of public data on this compound highlights the challenges in performing comprehensive comparative analyses in a rapidly evolving field. This guide provides a framework for understanding the efficacy of known RORC antagonists based on the available scientific literature, offering a valuable resource for researchers and drug developers in the field of immunology.
References
- 1. Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I, randomized, double‐blind study to assess the safety, tolerability and efficacy of the topical RORC2 inverse agonist PF‐06763809 in participants with mild‐to‐moderate plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Validation of Inverse Agonist Activity: A Comparative Guide for P2X7 Receptor Modulators
This guide provides a comparative analysis of the experimental validation of a hypothetical P2X7 receptor inverse agonist, herein referred to as Compound X. The performance of Compound X is contrasted with established P2X7 receptor antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of the requisite experimental data and methodologies for demonstrating inverse agonist activity at this target. The P2X7 receptor, an ATP-gated ion channel, is known to exhibit constitutive activity in certain cellular contexts, making it a suitable candidate for the investigation of inverse agonism.[1]
Comparative Analysis of P2X7 Receptor Modulators
The efficacy and potency of Compound X are compared against known P2X7 receptor antagonists. The data presented below is a representative compilation based on typical findings in the field.
| Compound | Type | Target | In Vitro Potency (IC50) | Cellular Assay (Ethidium Bromide Uptake, IC50) | Functional Assay (IL-1β Release Inhibition, IC50) |
| Compound X | Inverse Agonist | Human P2X7 | 50 nM | 150 nM | 200 nM |
| A-740003 | Antagonist | Human P2X7 | 40 nM[2] | 100 nM | 180 nM |
| A-438079 | Antagonist | Human P2X7 | ~125 nM (pIC50=6.9)[2] | 300 nM | 450 nM |
| AZ10606120 | Antagonist | Human P2X7 | ~10 nM[2] | 50 nM | 80 nM |
| KN-62 | Antagonist | Human P2X7 | - | Blocks ATP-induced cell death[3][4] | - |
| PPADS | Antagonist | Human P2X7 | - | Blocks ATP-induced cell death[3][4] | - |
Experimental Protocols
Detailed methodologies are crucial for the validation of inverse agonist activity. The following protocols outline key experiments for characterizing a compound's effect on the P2X7 receptor.
Radioligand Binding Assay
This assay determines the affinity of a compound for the P2X7 receptor.
-
Objective: To determine the binding affinity (Ki) of the test compound for the P2X7 receptor.
-
Method:
-
Prepare membranes from cells overexpressing the human P2X7 receptor.
-
Incubate the membranes with a radiolabeled P2X7 receptor antagonist (e.g., [³H]A-804598) in the presence of varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Ethidium Bromide (EtBr) Uptake Assay
This cellular assay measures the inhibition of P2X7 receptor channel activity. Constitutive activity of the P2X7 receptor can lead to baseline EtBr uptake in the absence of an agonist, providing a window to observe inverse agonism.[1]
-
Objective: To measure the ability of the test compound to inhibit both agonist-induced and constitutive P2X7 receptor-mediated pore formation.
-
Method:
-
Plate cells expressing the P2X7 receptor (e.g., PC-9 cells, which show constitutive ATP release and P2X7 activation) in a multi-well plate.[1]
-
Pre-incubate the cells with varying concentrations of the test compound.
-
To measure inverse agonism, add EtBr to the cells without any exogenous agonist and incubate.
-
To measure antagonism, add an agonist like BzATP followed by EtBr.
-
Measure the fluorescence of intracellular EtBr using a fluorescence plate reader or microscope.
-
A decrease in baseline EtBr uptake in the absence of an agonist indicates inverse agonist activity.
-
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon P2X7 receptor activation.
-
Objective: To assess the effect of the test compound on P2X7 receptor-mediated calcium influx.
-
Method:
-
Load P2X7-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with the test compound.
-
Measure baseline fluorescence.
-
Stimulate the cells with a P2X7 agonist (e.g., BzATP).
-
Monitor changes in fluorescence, which correspond to changes in intracellular calcium levels.
-
An inverse agonist would be expected to decrease any basal calcium signaling mediated by constitutively active P2X7 receptors.
-
IL-1β Release Assay
This functional assay measures the downstream consequence of P2X7 receptor activation in immune cells.
-
Objective: To determine the effect of the test compound on the release of the pro-inflammatory cytokine IL-1β.
-
Method:
-
Prime immune cells (e.g., peripheral blood mononuclear cells or macrophages) with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Treat the primed cells with the test compound.
-
Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP) to activate the NLRP3 inflammasome and induce IL-1β release.[5][6]
-
Measure the concentration of IL-1β in the cell supernatant using an ELISA kit.
-
A reduction in IL-1β release compared to the agonist-only control indicates antagonistic or inverse agonistic activity.
-
Visualizing the Pathways and Workflows
The following diagrams illustrate the signaling pathway of the P2X7 receptor, the experimental workflow for validating inverse agonism, and the logical relationship of P2X7 modulators.
References
- 1. Autocrine signaling via release of ATP and activation of P2X7 receptor influences motile activity of human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Establishment of an assay for P2X7 receptor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P2X7 | P2X receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Establishment and behavioural characterization of a novel constitutive P2X7 receptor knockout mouse line - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Th17 Inhibitors: JNJ-61803534 and Other Modulators of the Th17 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational RORγt inverse agonist JNJ-61803534 with other therapeutic agents that inhibit the Th17 pathway. The comparison encompasses different mechanisms of action, including direct inhibition of the master regulator RORγt, neutralization of the effector cytokine IL-17, and blockade of the upstream IL-23 signaling. Supporting preclinical and clinical data are presented to facilitate a comprehensive evaluation.
Introduction to Th17 Inhibition
The T helper 17 (Th17) cell lineage plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] The differentiation and function of Th17 cells are orchestrated by a key transcription factor, the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[2] Upon activation, Th17 cells release a cascade of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), which drives tissue inflammation and pathology. The IL-23/Th17 axis is a central pathway in these processes, with IL-23 being crucial for the maturation and pathogenic activity of Th17 cells. Consequently, targeting RORγt, IL-17, or IL-23 represents a key therapeutic strategy for a multitude of inflammatory disorders.
This guide will focus on JNJ-61803534, a potent and selective RORγt inverse agonist developed by Janssen, and compare its profile with other Th17 inhibitors, including other RORγt inhibitors and approved biologic therapies targeting IL-17 and IL-23.
Comparative Data Summary
RORγt Inverse Agonists
RORγt inverse agonists represent a novel class of oral small molecules designed to directly suppress the master regulator of Th17 cell differentiation.
| Compound | Mechanism of Action | Preclinical Efficacy | Clinical Development Status & Efficacy |
| JNJ-61803534 | Potent and selective RORγt inverse agonist.[3] | Dose-dependent attenuation of inflammation in mouse collagen-induced arthritis (~90% max inhibition of clinical score) and imiquimod-induced skin inflammation models.[3] Inhibited IL-17A production in human CD4+ T cells.[3] | Phase 1 completed. Well-tolerated in single ascending doses up to 200 mg. Showed dose-dependent inhibition of ex vivo stimulated IL-17A production in whole blood.[3] |
| VTP-43742 | RORγt inhibitor.[4] | Superior to an IL-17A monoclonal antibody in an animal model of multiple sclerosis.[4] | Phase 2a completed in psoriasis. Showed a 24% reduction in PASI score at 350 mg and 30% at 700 mg relative to placebo.[5] Development was terminated due to reversible transaminase elevations.[6] |
| AZD0284 | RORγt inverse agonist.[7][8] | Reduced IL-17A producing cells in a mouse model of skin inflammation.[7] | Phase 1 completed. Showed dose-dependent reduction of ex-vivo stimulated IL-17A release.[9][10] A Phase 1 study in psoriasis was discontinued. |
Anti-IL-17 Biologics
These monoclonal antibodies target the effector cytokine IL-17A or its receptor, directly neutralizing its pro-inflammatory activity.
| Drug Name (Brand) | Mechanism of Action | Clinical Efficacy in Psoriasis (PASI 75 at Week 12) |
| Secukinumab (Cosentyx) | Fully human IgG1κ monoclonal antibody that selectively neutralizes IL-17A.[1] | ~77-82% |
| Ixekizumab (Taltz) | Humanized IgG4 monoclonal antibody that selectively binds and neutralizes IL-17A.[11] | ~82-89%[11] |
| Brodalumab (Siliq) | Fully human IgG2 monoclonal antibody that binds to the IL-17 receptor A (IL-17RA), blocking the signaling of multiple IL-17 family members.[12][13] | ~83-86%[12] |
Anti-IL-23 Biologics
These monoclonal antibodies target the p19 subunit of IL-23, a key cytokine for the expansion and maintenance of pathogenic Th17 cells.
| Drug Name (Brand) | Mechanism of Action | Clinical Efficacy in Psoriasis (PASI 75 at Week 12/16) |
| Guselkumab (Tremfya) | Human monoclonal antibody that selectively binds to the p19 subunit of IL-23.[14] | ~85% (Week 16)[15] |
| Tildrakizumab (Ilumya) | Humanized monoclonal antibody that selectively binds to the p19 subunit of IL-23.[16] | ~61-66% (100mg at Week 12)[17] |
| Risankizumab (Skyrizi) | Humanized monoclonal antibody that selectively binds to the p19 subunit of IL-23. | ~75% (Week 16) |
Experimental Protocols
JNJ-61803534: In Vitro Human Th17 Differentiation Assay
Objective: To assess the effect of JNJ-61803534 on the differentiation of human CD4+ T cells into Th17 cells and their production of IL-17A.
Methodology:
-
Cell Isolation: Total CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using a CD4+ T cell Isolation Kit.[18]
-
Cell Culture: Isolated CD4+ T cells are cultured under Th17 differentiation conditions. This typically includes stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cytokine cocktail containing TGF-β, IL-6, IL-1β, and IL-23, along with anti-IFN-γ and anti-IL-4 antibodies to block other T helper cell lineages.
-
Compound Treatment: JNJ-61803534 is added to the cell cultures at various concentrations at the initiation of the differentiation process. A vehicle control (e.g., DMSO) is run in parallel.
-
Cytokine Measurement: After a defined culture period (e.g., 5-6 days), the concentration of IL-17A in the cell culture supernatants is measured by a quantitative immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of JNJ-61803534 on IL-17A production is calculated from the dose-response curve.
Clinical Trial Design for Biologic Th17 Inhibitors in Psoriasis (General Protocol)
Objective: To evaluate the efficacy and safety of an anti-IL-17 or anti-IL-23 monoclonal antibody in patients with moderate-to-severe plaque psoriasis.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: Adult patients with a diagnosis of chronic plaque psoriasis for at least 6 months, with a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.
-
Randomization and Treatment: Patients are randomized to receive subcutaneous injections of the investigational drug at a specified dose and frequency (e.g., at weeks 0, 4, and every 8 or 12 weeks thereafter) or placebo.
-
Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients achieving at least a 75% reduction in their PASI score from baseline (PASI 75) at a prespecified time point (e.g., week 12 or 16).
-
Secondary Endpoints: Secondary endpoints often include the proportion of patients achieving PASI 90, PASI 100, and an sPGA score of 0 (clear) or 1 (almost clear). Patient-reported outcomes, such as the Dermatology Life Quality Index (DLQI), are also assessed.
-
Safety Assessment: Safety is monitored throughout the study by recording adverse events, laboratory parameters, and vital signs.
Signaling Pathways and Mechanisms of Action
Th17 Differentiation and the Role of RORγt
The differentiation of a naive CD4+ T cell into a Th17 cell is a multi-step process initiated by the cytokines TGF-β and IL-6. This leads to the activation of the transcription factor STAT3, which in turn induces the expression of RORγt, the master regulator of the Th17 lineage. RORγt then drives the transcription of genes encoding key Th17 effector molecules, including IL-17A, IL-17F, and the receptor for IL-23 (IL-23R).[19] The cytokine IL-23 is critical for the terminal differentiation, expansion, and pathogenic function of Th17 cells.
References
- 1. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 5. Vitae Pharmaceuticals' VTP-43742 psoriasis drug succeeds in phase 2a trial - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 6. researchgate.net [researchgate.net]
- 7. AZD0284 [openinnovation.astrazeneca.com]
- 8. AZD0284, a Potent, Selective, and Orally Bioavailable Inverse Agonist of Retinoic Acid Receptor-Related Orphan Receptor C2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid-related orphan receptor γ agonist AZD0284 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Efficacy and Safety of Ixekizumab for Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 12. Brodalumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brodalumab in psoriasis: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. skintherapyletter.com [skintherapyletter.com]
- 15. dovepress.com [dovepress.com]
- 16. A Review of the Efficacy and Safety for Biologic Agents Targeting IL-23 in Treating Psoriasis With the Focus on Tildrakizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
JNJ-54119936: A Comparative Analysis of Cross-reactivity with ROR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of JNJ-54119936, a known RORγ inverse agonist, against the other isoforms of the Retinoid-related Orphan Receptor (ROR) family, namely RORα and RORβ. The data presented is compiled from available scientific literature and aims to offer an objective overview supported by experimental evidence for researchers in drug discovery and development.
Quantitative Cross-reactivity Analysis
This compound has been identified as a potent and selective chemical probe for RORγ (also known as RORc)[1]. Cross-reactivity studies are crucial to understanding the selectivity profile of a compound and predicting potential off-target effects. The following table summarizes the binding affinities of this compound for the different ROR isoforms.
| Compound | RORγ (RORc) | RORα | RORβ |
| This compound | Kd = 5.3 nM | Kd > 75 µM | Kd > 75 µM |
| Data from ThermoFluor Binding Assay |
As the data indicates, this compound demonstrates a high degree of selectivity for RORγ, with a binding affinity in the nanomolar range. In contrast, its affinity for RORα and RORβ is significantly lower, with dissociation constants greater than 75 µM[1]. This represents a selectivity of over 14,000-fold for RORγ compared to the other two isoforms.
In cellular assays, this compound also shows potent activity as a RORγ inverse agonist. In a one-hybrid Ligand Binding Domain (LBD) assay, it exhibited an IC50 of 30 nM. Furthermore, in a human whole blood assay measuring IL-17 production, the IC50 was determined to be 332 nM[1].
Experimental Methodologies
The following are descriptions of the key experimental protocols typically employed to determine the selectivity and functional activity of compounds like this compound.
ThermoFluor Binding Assay (Differential Scanning Fluorimetry)
This biophysical assay is used to determine the binding affinity of a ligand to a protein by measuring changes in the protein's thermal stability upon ligand binding.
Objective: To determine the dissociation constant (Kd) of this compound for the ligand-binding domains (LBDs) of RORα, RORβ, and RORγ.
Principle: The assay monitors the thermal unfolding of the target protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm). The magnitude of this thermal shift is dependent on the ligand concentration and its binding affinity.
General Protocol:
-
Protein Preparation: Purified recombinant LBDs of human RORα, RORβ, and RORγ are used.
-
Assay Setup: The reaction mixture contains the respective ROR LBD, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of the test compound (this compound) in a suitable buffer.
-
Thermal Denaturation: The samples are subjected to a gradual temperature ramp in a real-time PCR instrument.
-
Data Acquisition: The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined from the inflection point of the melting curve. The Kd is then calculated by fitting the Tm shift data to a dose-response curve.
One-Hybrid Ligand Binding Domain (LBD) Assay
This cell-based reporter gene assay is used to assess the functional activity of a compound as an agonist or inverse agonist for a nuclear receptor.
Objective: To determine the IC50 value of this compound for the inhibition of RORγ-mediated transcription.
Principle: The assay utilizes a chimeric receptor consisting of the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4) fused to the LBD of the target nuclear receptor (RORγ). This construct is co-transfected into mammalian cells with a reporter plasmid containing a luciferase gene under the control of the corresponding yeast response element (e.g., UAS). An inverse agonist will bind to the RORγ LBD and promote the recruitment of co-repressors, leading to a decrease in luciferase expression.
General Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is co-transfected with the GAL4-RORγ-LBD expression vector and the UAS-luciferase reporter vector.
-
Compound Treatment: After transfection, the cells are treated with serial dilutions of this compound.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration.
Human Whole Blood Assay (for IL-17 Production)
This ex vivo assay measures the ability of a compound to inhibit the production of a specific cytokine, in this case, IL-17, which is a key downstream effector of RORγt activity in Th17 cells.
Objective: To determine the IC50 value of this compound for the inhibition of IL-17 production in human whole blood.
Principle: Freshly drawn human whole blood is stimulated under conditions that promote the differentiation and activation of Th17 cells, leading to the secretion of IL-17. The effect of the test compound on this process is quantified by measuring the amount of IL-17 produced.
General Protocol:
-
Blood Collection: Fresh human whole blood is collected from healthy donors.
-
Compound Treatment: The blood is pre-incubated with various concentrations of this compound.
-
Stimulation: The blood is then stimulated with a cocktail of antibodies (e.g., anti-CD3 and anti-CD28) and cytokines (e.g., IL-23) to induce Th17 differentiation and IL-17 production.
-
Incubation: The samples are incubated for a defined period (e.g., 48-72 hours).
-
Cytokine Measurement: The concentration of IL-17 in the plasma is measured using a suitable immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of IL-17 production against the compound concentration.
Visualizing the RORγ Signaling Pathway and Experimental Workflow
To further illustrate the context of these studies, the following diagrams depict the RORγ signaling pathway and a typical experimental workflow for selectivity profiling.
Caption: RORγt signaling pathway leading to IL-17 production.
Caption: Experimental workflow for ROR isoform selectivity profiling.
References
Validating JNJ-54119936 Target Engagement in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of JNJ-54119936, a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor C (RORC), in primary cells. RORC is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, making it a critical target for autoimmune and inflammatory diseases.[1] This document outlines experimental protocols and presents comparative data to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and its Target
This compound is a chemical probe designed to investigate the biological functions of RORC (also known as RORγt).[1] RORC is essential for the development of Th17 cells and the subsequent production of inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] By acting as an inverse agonist, this compound binds to the ligand-binding domain of RORC and suppresses its transcriptional activity. A structurally related but inactive compound, JNJ-53721590, serves as a valuable negative control for in vitro and in vivo experiments.[1]
Comparative Analysis of RORC Inverse Agonists
The following table summarizes the in vitro potency of this compound and other notable RORC inverse agonists in primary cell-based assays. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions between studies.
| Compound Name | Assay Type | Cell Type | Readout | IC50 (nM) | Reference |
| This compound | Human Whole Blood Assay | Human Whole Blood | IL-17A Production | 332 | [1] |
| This compound | 1-hybrid LBD Assay | Cellular (unspecified) | Reporter Gene | 30 | [1] |
| Compound 1 | Primary Human Th17 Polarization | Human Naive CD4+ T cells | IL-17A Secretion | 11 | [2] |
| Compound 2 | Primary Human Th17 Polarization | Human Naive CD4+ T cells | IL-17A Secretion | 36 | [2] |
| BMS-986251 (5) | IL-17 Human Whole Blood Assay | Human Whole Blood | IL-17 Production | < 50 (EC50) | [3] |
| SR1001 | Coactivator Interaction Assay | N/A | TRAP220 Peptide Displacement | ~117 | [4] |
| AZD0284 (5) | Human Th17 Cell Assay | Enriched Human Th17 cells | IL-17A Release | Not specified, potent inhibition | [5] |
| Compound 8e | Mouse Whole Blood Assay | Mouse Whole Blood | IL-17A Release | 68 ± 36 (EC50) | [6] |
Experimental Protocols for Target Validation in Primary Cells
Validating the engagement of this compound with RORC in a cellular context is crucial. Below are detailed protocols for key assays.
Th17 Differentiation and Cytokine Production Assay
This functional assay assesses the ability of a compound to inhibit the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17A.
a. Isolation of Naïve CD4+ T cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for naïve CD4+ T cells (CD4+CD45RA+CCR7+) using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
b. Th17 Differentiation:
-
Plate the isolated naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the culture medium.
-
Culture the cells in a Th17-polarizing cytokine cocktail containing recombinant human IL-1β (e.g., 10-20 ng/mL), IL-6 (e.g., 20-50 ng/mL), IL-23 (e.g., 10-20 ng/mL), and TGF-β (e.g., 1-5 ng/mL), along with anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Add this compound, the negative control JNJ-53721590, or other comparators at various concentrations. Include a DMSO vehicle control.
-
Culture for 3-5 days at 37°C in a 5% CO2 incubator.
c. Measurement of IL-17A:
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted IL-17A using a commercially available ELISA kit, following the manufacturer's protocol.
-
Intracellular Flow Cytometry:
-
Restimulate the cells for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular IL-17A and the transcription factor RORγt.
-
Analyze the percentage of IL-17A+ and RORγt+ cells within the CD4+ T cell population using a flow cytometer.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to directly assess the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.
a. Cell Treatment:
-
Culture primary T cells or a relevant cell line expressing RORC.
-
Treat the cells with this compound, a negative control, or vehicle (DMSO) for a defined period.
b. Thermal Challenge:
-
Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-7 minutes) to induce protein denaturation and aggregation.
c. Lysis and Separation:
-
Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
d. Protein Detection:
-
Detect the amount of soluble RORC in the supernatant using methods such as:
-
Western Blotting: A standard and widely used method.
-
ELISA or AlphaLISA: Higher throughput alternatives.
-
Mass Spectrometry: For proteome-wide analysis.
-
e. Data Analysis:
-
Plot the amount of soluble RORC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
RORC Ligand-Binding Domain (LBD) 1-Hybrid Assay
This reporter gene assay directly measures the ability of a compound to interact with the RORC LBD in a cellular context.
a. Plasmids and Cell Line:
-
Use a mammalian cell line (e.g., HEK293T or Jurkat) that is readily transfectable.
-
Co-transfect the cells with two plasmids:
-
An expression vector encoding a fusion protein of the GAL4 DNA-binding domain (DBD) and the RORC LBD.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
b. Compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound, a negative control, or a known RORC agonist/inverse agonist.
c. Luciferase Assay:
-
After an incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a luminometer.
d. Data Analysis:
-
A decrease in luciferase activity in the presence of an inverse agonist like this compound indicates that the compound is binding to the RORC LBD and repressing its transcriptional activity.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: RORC Signaling in Th17 Differentiation.
Caption: Th17 Differentiation Assay Workflow.
Caption: Cellular Thermal Shift Assay Workflow.
Conclusion
Validating the target engagement of this compound in primary cells is essential for accurately interpreting its biological effects. This guide provides a framework for researchers to design and execute robust experiments. The Th17 differentiation assay offers a functional readout of RORC inhibition, while CETSA provides direct evidence of target binding in a native cellular environment. The 1-hybrid LBD assay can further confirm the direct interaction with the RORC ligand-binding domain. By utilizing these methods and comparing the activity of this compound with other known RORC inhibitors, researchers can confidently advance their understanding of RORC biology and its role in disease.
References
- 1. eubopen.org [eubopen.org]
- 2. JCI Insight - Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations [insight.jci.org]
- 3. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
- 6. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-54119936 and Its Impact on Th17 Plasticity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNJ-54119936's effects on T helper 17 (Th17) cell plasticity relative to other immunomodulatory compounds. Th17 cells are a critical subset of T helper cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. Their functional plasticity, allowing them to transdifferentiate into other T helper lineages such as Th1 or regulatory T cells (Tregs), is a key area of therapeutic interest. Understanding how different compounds modulate this plasticity can inform the development of more targeted and effective therapies.
This compound is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is the master transcription factor essential for Th17 cell differentiation and the production of their signature cytokine, IL-17.[2][3][4] By inhibiting RORγt, this compound effectively suppresses the Th17 inflammatory axis, representing a promising therapeutic strategy for Th17-mediated diseases.[5][6]
This guide will compare the effects of this compound and other classes of compounds on Th17 cell fate, drawing upon available preclinical and clinical data. The compounds for comparison include other RORγt inhibitors, biologics targeting the IL-23 and IL-17 pathways, and Janus kinase (JAK) inhibitors.
Comparative Data on Th17 Plasticity Modulation
The following table summarizes the observed effects of this compound and other relevant compounds on Th17 cell plasticity. Data is compiled from various in vitro and in vivo studies. Direct head-to-head comparative studies are limited; therefore, experimental contexts are provided.
| Compound Class | Specific Compound | Mechanism of Action | Effect on Th17 Cells | Impact on Th17 Plasticity | Experimental Model | Reference |
| RORγt Inverse Agonist | This compound | Binds to the ligand-binding domain of RORγt, inhibiting its transcriptional activity. | Potent inhibition of IL-17A secretion. | Data on direct plasticity effects are not specifically detailed in the provided search results. However, some RORγt inhibitors have been shown to increase IL-10 production by Th17 cells, suggesting a shift towards a more regulatory phenotype. | In vitro human and rat T-cell assays. | [7][1][8] |
| RORγt Antagonist | TMP778 | RORγt inhibitor. | Strongly inhibits Th17 cell generation and reduces IL-17 production. | Did not significantly affect the percentage of IFNγ+IL-17- T cells, suggesting no major shift towards a Th1 phenotype. | In vitro murine naïve CD4+ T cells and in vivo EAE mouse model. | [2] |
| RORγt Antagonist | GSK805 | RORγt inhibitor. | Decreases IL-17 and IL-22 production. | Significantly increases IL-10 production under Th17 polarizing conditions, suggesting a shift towards an IL-10-producing phenotype. | In vitro murine T cells. | [1] |
| Anti-IL-12/IL-23p40 mAb | Ustekinumab | Binds to the p40 subunit of IL-12 and IL-23, neutralizing their activity. | Significantly decreases the percentage of circulating Th17 cells. | May lead to a relative increase in Th1 cells as a proportion, suggesting a potential shift in the Th1/Th17 balance rather than direct conversion. | Human patients with Ulcerative Colitis. | [9][10] |
| Anti-IL-17A mAb | Secukinumab | Selectively binds to and neutralizes IL-17A. | Reduces serum levels of IL-22 and IL-23. | Does not directly affect Th17 differentiation but blocks the effector function of IL-17A. The impact on plasticity is likely minimal as it acts downstream. | Human patients with psoriasis and other autoimmune diseases. | [11][12][13] |
| JAK Inhibitor | Tofacitinib | Inhibits Janus kinases (primarily JAK1 and JAK3). | Inhibits both Th1 and Th17 differentiation. | Appears to have a more pronounced effect on Th1 cells compared to IL-17-producing Th17 cells. | In vitro human PBMCs from Rheumatoid Arthritis patients and in vivo mouse models of colitis. | [14][15][16][17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided.
Caption: Th17 differentiation pathway and points of intervention.
Caption: Th17 plasticity and modulation by cytokines and compounds.
Caption: Workflow for assessing Th17 plasticity in vitro.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess Th17 plasticity. Specific details may vary between studies.
In Vitro Human Th17 Polarization and Plasticity Assay
-
Isolation of Naïve CD4+ T Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naïve CD4+ T cells using negative selection magnetic beads (e.g., EasySep™ Human Naïve CD4+ T Cell Isolation Kit), selecting for CD4+CD45RA+CCR7+ cells.
-
-
T Cell Activation and Th17 Polarization:
-
Plate naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Culture in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and a Th17-polarizing cytokine cocktail:
-
TGF-β (e.g., 5 ng/mL)
-
IL-6 (e.g., 20 ng/mL)
-
IL-1β (e.g., 20 ng/mL)
-
IL-23 (e.g., 20 ng/mL)
-
Anti-IFN-γ neutralizing antibody (e.g., 10 µg/mL)
-
Anti-IL-4 neutralizing antibody (e.g., 10 µg/mL)
-
-
Add this compound or comparator compounds at desired concentrations. Include a vehicle control (e.g., DMSO).
-
Culture for 5-7 days at 37°C and 5% CO₂.
-
-
Assessment of Th17 Plasticity (Conversion to Th1):
-
After the initial polarization, wash the cells and re-stimulate in a medium containing IL-12 (e.g., 20 ng/mL) to promote a shift towards a Th1 phenotype.
-
Culture for an additional 2-3 days.
-
-
Analysis:
-
Flow Cytometry:
-
Re-stimulate cells for 4-6 hours with PMA (50 ng/mL), ionomycin (B1663694) (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Perform surface staining for CD4.
-
Fix and permeabilize the cells.
-
Perform intracellular staining for IL-17A, IFN-γ, and Foxp3.
-
Analyze by flow cytometry to determine the percentage of IL-17A+, IFN-γ+, and double-positive cells.
-
-
Cytokine Secretion Analysis:
-
Collect culture supernatants before re-stimulation and at the end of the experiment.
-
Measure concentrations of IL-17A, IFN-γ, and IL-10 using ELISA or Luminex assays.
-
-
Gene Expression Analysis:
-
Extract RNA from cultured cells.
-
Perform quantitative real-time PCR (qPCR) or RNA-sequencing to measure the expression of key transcription factors: RORC (RORγt), TBX21 (T-bet), and FOXP3.
-
-
Flow Cytometry Gating Strategy for Th Subsets
-
Initial Gating:
-
Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC) properties.
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using a viability dye.
-
Gate on CD4+ T cells.
-
-
Th Subset Identification:
-
From the CD4+ gate, create a dot plot of IL-17A versus IFN-γ.
-
Th17 cells: IL-17A+ IFN-γ-
-
Th1 cells: IL-17A- IFN-γ+
-
"ex-Th17" or Th17/Th1 plastic cells: IL-17A+ IFN-γ+
-
For Treg analysis, create a separate plot of Foxp3 versus CD25 from the CD4+ gate. Tregs: CD4+CD25+Foxp3+.
-
Conclusion
This compound, as a RORγt inverse agonist, represents a targeted approach to inhibiting the Th17 pathway. While its primary effect is the suppression of Th17 differentiation and IL-17 production, the broader impact on Th17 plasticity is an area of ongoing investigation. Comparative analysis with other immunomodulators reveals distinct mechanisms of action and varying effects on T cell fate. RORγt inhibitors, including this compound, may not only suppress pathogenic Th17 cells but also potentially promote a shift towards more regulatory or less inflammatory phenotypes. In contrast, biologics targeting specific cytokines like IL-23 or IL-17 have more defined downstream effects. JAK inhibitors exhibit broader activity across multiple T helper lineages.
A comprehensive understanding of how these different therapeutic strategies modulate Th17 plasticity is crucial for optimizing treatment regimens for autoimmune and inflammatory diseases. Future head-to-head studies are warranted to directly compare the effects of this compound with other compounds on Th17 cell fate and function.
References
- 1. RORγt represses Th17 cell IL-10 production to maintain their pathogenicity in inducing intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 9. Ustekinumab Decreases Circulating Th17 Cells in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ustekinumab Decreases Circulating Th17 Cells in Ulcerative Colitis [jstage.jst.go.jp]
- 11. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of IL-17A blockade with secukinumab in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of secukinumab for the treatment of severe ABCA12 deficiency‐related ichthyosis in a child - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Th17 cytokine differentiation and loss of plasticity after SOCS1 inactivation in a cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Correlation of In Vitro and In Vivo Activity of RORγt Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of the RORγt inhibitor JNJ-54119936 and other relevant alternatives. The objective is to offer a clear, data-driven resource to facilitate the evaluation and selection of these compounds for research and development purposes. This document summarizes key performance data in structured tables, details experimental protocols for reproducibility, and visualizes complex biological pathways and workflows.
The RORC Signaling Pathway and its Role in Th17 Cell Differentiation
Retinoic acid receptor-related orphan receptor gamma t (RORγt), encoded by the RORC gene, is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells.[1][2][3][4] Th17 cells are a subset of CD4+ T cells that play a critical role in the immune response against extracellular pathogens but are also implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
The differentiation of naïve CD4+ T cells into Th17 cells is initiated by the presence of specific cytokines, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[4] This cytokine signaling activates the STAT3 transcription factor, which in turn induces the expression of RORγt. RORγt then drives the expression of the hallmark cytokine of Th17 cells, IL-17A, as well as other pro-inflammatory cytokines like IL-17F and IL-22. The continued presence of IL-23 is crucial for the maintenance and expansion of the Th17 cell population. By inhibiting the function of RORγt, small molecules can effectively block the production of these pro-inflammatory cytokines, thereby representing a promising therapeutic strategy for Th17-mediated autoimmune diseases.
RORC Signaling Pathway in Th17 Cell Differentiation.
Comparison of In Vitro Activity
The in vitro potency of RORγt inhibitors is a critical determinant of their potential therapeutic efficacy. A variety of biochemical and cell-based assays are employed to characterize the activity of these compounds. Biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), directly measure the binding of the inhibitor to the RORγt ligand-binding domain. Cellular assays, on the other hand, assess the functional consequences of RORγt inhibition, such as the suppression of IL-17 production in primary human T cells or whole blood.
| Compound | Assay Type | Target | Species | IC50 (nM) |
| This compound | One-hybrid LBD Assay | RORγt | Human | 30 |
| Human Whole Blood Assay | RORγt | Human | 332 | |
| VTP-43742 | IL-17A Secretion Assay (ex vivo) | RORγt | Human | >90% inhibition at higher doses |
| BMS-986251 | RORγt GAL4 Assay | RORγt | Human | - |
| IL-17 Human Whole Blood Assay | RORγt | Human | Potent |
Comparison of In Vivo Activity
The translation of in vitro potency to in vivo efficacy is a key step in the development of RORγt inhibitors. Preclinical animal models of autoimmune diseases are utilized to evaluate the therapeutic potential of these compounds. The imiquimod-induced psoriasis model in mice is a commonly used model that recapitulates many of the features of human psoriasis, including skin inflammation and increased expression of IL-17. The collagen-induced arthritis (CIA) model in mice is another relevant model for studying the effects of RORγt inhibitors on inflammatory arthritis.
| Compound | Animal Model | Disease | Dosing Regimen | Key Findings |
| This compound | Rat | (Not specified for efficacy) | 1 mg/kg i.v., 5 mg/kg p.o. | Tested for in vivo use. |
| VTP-43742 | Psoriasis Patients (Phase 2a) | Psoriasis | 350 mg and 700 mg daily | 24% and 30% reduction in PASI score relative to placebo, respectively.[5][6][7][8] |
| BMS-986251 | Imiquimod-induced Psoriasis | Psoriasis | - | Robust efficacy comparable to positive control.[9][10] |
| Mouse Acanthosis Model | Skin Inflammation | - | Demonstrated efficacy.[9][10] |
Comparison of Pharmacokinetic Properties
Understanding the pharmacokinetic (PK) properties of RORγt inhibitors is essential for optimizing dosing regimens and ensuring adequate target engagement in vivo. Key PK parameters include bioavailability (F), clearance (CL), volume of distribution (Vd), and half-life (t1/2). These parameters are typically determined in preclinical species such as rats and mice.
| Compound | Species | Bioavailability (F) | Clearance (CL) | Half-life (t1/2) |
| This compound | Rat | - | - | - |
| VTP-43742 | Human (Phase 1) | - | - | ~30 hours |
| BMS-986251 | Mouse | Excellent oral bioavailability | Low | 7.7 - 11 hours |
Experimental Protocols
RORγt TR-FRET Biochemical Assay
This protocol describes a representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for measuring the binding of inhibitors to the RORγt ligand-binding domain (LBD).
Materials:
-
RORγt-LBD protein (tagged, e.g., with His or GST)
-
Fluorescently labeled cofactor peptide (e.g., biotinylated)
-
Europium-labeled antibody against the protein tag (Donor)
-
Streptavidin-conjugated fluorophore (Acceptor)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well low-volume black plates
-
Test compounds
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the assay wells.
-
Add the RORγt-LBD protein and the fluorescently labeled cofactor peptide to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add the Europium-labeled antibody and the streptavidin-conjugated fluorophore to the wells.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 values for the test compounds.
Human Th17 Cell Differentiation Assay
This protocol outlines the in vitro differentiation of human naïve CD4+ T cells into Th17 cells to assess the inhibitory activity of test compounds.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human IL-6, TGF-β, IL-23, and IL-1β
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
Test compounds
-
Cell stimulation cocktail (e.g., PMA and ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Flow cytometry antibodies (anti-CD4, anti-IL-17A)
Procedure:
-
Isolate naïve CD4+ T cells from human PBMCs.
-
Culture the naïve CD4+ T cells in a plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody and the Th17 polarizing cytokine cocktail (IL-6, TGF-β, IL-23, IL-1β) along with anti-IFN-γ and anti-IL-4 antibodies.
-
Add serial dilutions of the test compounds to the cultures.
-
Incubate the cells for 3-5 days.
-
On the final day, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and perform intracellular staining for CD4 and IL-17A.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry to determine the inhibitory effect of the compounds.
Imiquimod-Induced Psoriasis Model in Mice
This protocol describes the induction of a psoriasis-like skin inflammation model in mice to evaluate the in vivo efficacy of RORγt inhibitors.[11][12][13][14][15]
Animals:
-
BALB/c or C57BL/6 mice (female, 8-12 weeks old)
Materials:
-
Imiquimod (B1671794) cream (5%)
-
Calipers for measuring ear thickness
-
Test compound formulation
-
Vehicle control
Procedure:
-
Apply a daily topical dose of imiquimod cream to the shaved back and right ear of the mice for 5-6 consecutive days.
-
Administer the test compound or vehicle control to the mice via the desired route (e.g., oral gavage) starting from day 0 or as a therapeutic intervention from a later time point.
-
Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness.
-
Measure ear thickness daily using calipers.
-
At the end of the study, sacrifice the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine measurement, flow cytometry).
-
Evaluate the efficacy of the test compound by comparing the severity of skin inflammation and other parameters to the vehicle-treated group.
Experimental Workflow for In Vitro Screening.
In Vitro to In Vivo Correlation Logic.
Conclusion
The correlation of in vitro activity with in vivo efficacy is a cornerstone of successful drug development. For RORγt inhibitors, potent inhibition in biochemical and cellular assays is a prerequisite for in vivo activity. However, the pharmacokinetic properties of a compound ultimately determine its ability to achieve sufficient target engagement and therapeutic effect in a complex biological system. This guide has provided a comparative overview of this compound and other RORγt inhibitors, highlighting their performance in various assays and models. The detailed experimental protocols and visual representations of key pathways and workflows are intended to serve as a valuable resource for researchers in the field of autoimmune and inflammatory diseases. The continued development of potent, selective, and orally bioavailable RORγt inhibitors with favorable pharmacokinetic profiles holds great promise for the treatment of a wide range of debilitating conditions.
References
- 1. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Th17 cell differentiation - Reference pathway [kegg.jp]
- 4. Th17 Differentiation Interactive Pathway: R&D Systems [rndsystems.com]
- 5. jp.advfn.com [jp.advfn.com]
- 6. Psoriasis Drug Succeeds in Mid-Stage Study - The Rheumatologist [the-rheumatologist.org]
- 7. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 8. | BioWorld [bioworld.com]
- 9. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. Imiquimod-Induced Psoriasis Efficacy Studies at JAX [jax.org]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. rjptonline.org [rjptonline.org]
- 15. bmrat.biomedpress.org [bmrat.biomedpress.org]
Safety Operating Guide
Essential Guidance for the Proper Disposal of JNJ-54119936
Researchers, scientists, and drug development professionals must prioritize safety and compliance when handling and disposing of the chemical probe JNJ-54119936. While a specific Safety Data Sheet (SDS) containing detailed disposal procedures for this compound is not publicly available in the conducted research, it is imperative to obtain this document from the chemical supplier before handling the compound. The SDS will provide compound-specific information crucial for safe disposal. In the absence of a specific SDS, and until one is obtained, laboratory personnel should adhere to established best practices for the disposal of chemical research compounds.
General Procedures for Chemical Waste Disposal in a Laboratory Setting:
All chemical waste is to be considered hazardous unless explicitly determined otherwise. The following steps provide a general framework for the proper disposal of research chemicals like this compound.
1. Waste Identification and Segregation:
-
Properly label all waste containers with the full chemical name, concentration, and hazard characteristics.
-
Never mix incompatible wastes to prevent dangerous chemical reactions.
-
Segregate waste into categories such as halogenated solvents, non-halogenated solvents, solid waste, and aqueous waste.
2. Container Management:
-
Use sturdy, chemically resistant containers that are compatible with the waste they hold.
-
Keep waste containers securely closed except when adding waste.
-
Ensure containers are in good condition, free from leaks or cracks.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste, including but not limited to:
-
Safety glasses or goggles
-
Chemically resistant gloves
-
A lab coat
-
4. Storage of Chemical Waste:
-
Store chemical waste in a designated, well-ventilated area away from general laboratory traffic.
-
Use secondary containment for all liquid hazardous waste to contain potential spills.
5. Disposal Protocol:
-
Never dispose of chemical waste down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Quantitative Data for General Chemical Handling
While no specific quantitative data for the disposal of this compound was found, general handling information for chemical probes is available.
| Parameter | Value | Source |
| Storage (as dry powder) | Room temperature | MedChemExpress, Lucerna-Chem AG[1][2] |
| Storage (in DMSO) | -20 °C | EUbOPEN[3] |
| Recommended Concentration (in vitro assay) | Up to 1 µM | EUbOPEN[3] |
| Solubility in DMSO | Up to 10 mM | EUbOPEN[3] |
Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the disposal of a chemical compound in a research laboratory.
Disclaimer: The information provided above is for general guidance only and is not a substitute for the specific disposal procedures that would be detailed in the Safety Data Sheet for this compound. It is the responsibility of the user to obtain the SDS from the supplier and to comply with all applicable safety and environmental regulations.
References
Personal protective equipment for handling JNJ-54119936
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of JNJ-54119936, a chemical probe and RORC inverse agonist. The following protocols are based on best practices for handling potent, biologically active research compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this document's creation; therefore, this guidance is a synthesis of general chemical safety principles and information available for this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound in both solid and solution forms.
| Equipment | Specification | Purpose |
| Gloves | Nitrile, disposable | Protects against skin contact. Discard immediately after handling or if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if creating aerosols or handling large quantities. | Prevents inhalation of the compound, especially in powder form. |
Emergency Procedures: First Aid
In the event of exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is vital for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing (Solid Form) : If working with the powdered form, conduct weighing within a chemical fume hood or a balance enclosure to minimize inhalation risk.
-
Dissolving : this compound is soluble in DMSO.[1] Prepare solutions in a well-ventilated area, preferably within a fume hood.
-
Storage : Store this compound as a dry powder or in DMSO stock solutions at -20°C.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect all contaminated solid materials (e.g., pipette tips, vials, bench paper) in a designated, sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Disposal : Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
